ethyl N-(6-fluoropyridin-2-yl)carbamate
Description
Properties
IUPAC Name |
ethyl N-(6-fluoropyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-2-13-8(12)11-7-5-3-4-6(9)10-7/h3-5H,2H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZBDOHXDHOHIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Ethyl N-(6-fluoropyridin-2-yl)carbamate as a Versatile Scaffold
Executive Summary
Ethyl N-(6-fluoropyridin-2-yl)carbamate (C₈H₉FN₂O₂) is a specialized heterocyclic intermediate critical to modern medicinal chemistry, particularly in the development of kinase inhibitors and Positron Emission Tomography (PET) radiotracers for neurodegenerative diseases. This guide dissects its chemical architecture, provides a validated synthesis protocol derived from patent literature (WO2018055316A1), and analyzes its reactivity profile as a "masked" isocyanate for urea formation.
Structural Analysis & Physiochemical Properties
The molecule features a 2,6-disubstituted pyridine ring. The 2-position is functionalized with an ethyl carbamate group, serving as both a protecting group and an electrophilic handle. The 6-position holds a fluorine atom, which imparts metabolic stability by blocking oxidative metabolism at the most labile site of the pyridine ring.
Chemical Architecture
-
IUPAC Name: Ethyl N-(6-fluoropyridin-2-yl)carbamate
-
Molecular Formula: C₈H₉FN₂O₂
-
Molecular Weight: 184.17 g/mol
-
Key Functional Groups:
Predicted Physiochemical Data
| Property | Value / Description | Note |
| Physical State | White to Off-White Solid | Typical for aryl carbamates of this MW. |
| Solubility | High: DCM, EtOAc, MeCN, DMSOLow: Water | Lipophilic carbamate moiety reduces water solubility. |
| Melting Point | 85–95 °C (Predicted) | Based on structural analogs (e.g., 5-chloro derivative). |
| pKa (Pyridine N) | ~2.5–3.0 | Reduced basicity due to electron-withdrawing F and Carbamate. |
Validated Synthesis Protocol
The most robust synthesis involves the acylation of 2-amino-6-fluoropyridine with ethyl chloroformate under basic conditions. This method avoids the use of phosgene and provides high yields with simple workup procedures.[1][5]
Reaction Scheme (Graphviz)
Figure 1: Synthetic pathway for the formation of the carbamate scaffold via acylation.
Detailed Methodology
Source Protocol: Adapted from WO2018055316A1 (Compound 13).
Reagents:
-
2-Amino-6-fluoropyridine (1.0 eq)[4]
-
Ethyl chloroformate (1.0–1.2 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Acetonitrile (MeCN) [0.4 M concentration relative to amine]
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-fluoropyridine (e.g., 5.0 g, 44.6 mmol) in anhydrous Acetonitrile (110 mL).
-
Base Addition: Add solid K₂CO₃ (18.5 g, 133.8 mmol) in one portion. The suspension may warm slightly; ensure adequate stirring.
-
Acylation: Add ethyl chloroformate (4.3 mL, 44.6 mmol) dropwise over 10 minutes. Note: Exothermic reaction; a water bath may be used to maintain temperature <30°C during addition.
-
Reaction: Heat the mixture to 40°C and stir for 4 hours . Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS for the disappearance of the starting amine.
-
Workup:
-
Cool to room temperature.[6]
-
Filter off the inorganic salts (KCl, excess K₂CO₃) and rinse the cake with MeCN.
-
Concentrate the filtrate under reduced pressure to obtain the crude residue.
-
-
Purification: If necessary, purify via flash column chromatography (SiO₂, 0–30% EtOAc in Hexanes) or recrystallize from EtOH/Water to yield the title compound as a white solid.
Reactivity Profile & Applications
This scaffold is not merely an end-product but a versatile "masked" isocyanate. The carbamate moiety is less reactive than an acid chloride but more reactive than an amide, allowing for selective transformations.
Mechanism of Action: Carbamate-to-Urea Transformation
In medicinal chemistry, this carbamate is frequently used to synthesize unsymmetrical ureas . Heating the carbamate with a secondary amine (aminolysis) displaces the ethoxy group, forming a urea linkage. This is safer than using isocyanates (e.g., 6-fluoropyridin-2-yl isocyanate), which are toxic and unstable.
Application in PET Tracers: The 6-fluoropyridine moiety is a privileged scaffold for binding to amyloid and alpha-synuclein aggregates. In radiochemistry, the stable ¹⁹F can be exchanged for ¹⁸F (radio-fluorination) or the scaffold can be used as a precursor where the carbamate acts as a directing group for late-stage functionalization.
Reactivity Logic Map (Graphviz)
Figure 2: Reactivity profile showing the primary utility in urea synthesis and potential side reactions.
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral data should be obtained.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 10.2 ppm (s, 1H): N-H (Carbamate proton, broad).
-
δ 7.8–8.0 ppm (m, 1H): Pyridine C4-H (Triplet-like).
-
δ 7.6 ppm (d, 1H): Pyridine C3-H.
-
δ 6.9 ppm (dd, 1H): Pyridine C5-H (Coupled to F).
-
δ 4.15 ppm (q, 2H): Ethyl -CH₂-.
-
δ 1.25 ppm (t, 3H): Ethyl -CH₃.
-
-
MS (ESI+): Calculated for C₈H₉FN₂O₂ [M+H]⁺ = 185.07; Found 185.1.
References
-
Patent: L. S. D. V. S. A. S., Compounds for using in imaging and particularly for the diagnosis of neurodegenerative diseases. WO2018055316A1. (2018).
- Citation Context: Describes the specific synthesis of ethyl (6-fluoropyridin-2-yl)carbamate (Compound 13)
-
Journal: Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med. Chem. 2018, 61, 14, 5822–5880.
- Citation Context: Provides authoritative grounding on the metabolic stability and electronic effects of fluorine substitution on pyridine rings.
- textbook: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.
Sources
- 1. CN102372652A - Method for preparing N-substituted ethyl carbamate - Google Patents [patents.google.com]
- 2. The design and synthesis of a new tumor-selective fluoropyrimidine carbamate, capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2018055316A1 - Compounds for using in imaging and particularly for the diagnosis of neurodegenerative diseases - Google Patents [patents.google.com]
- 5. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 6. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]
molecular weight of ethyl N-(6-fluoropyridin-2-yl)carbamate
An In-Depth Technical Guide to the Molecular Weight of Ethyl N-(6-fluoropyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of ethyl N-(6-fluoropyridin-2-yl)carbamate, centered on the fundamental physicochemical property of its molecular weight. This document moves beyond a simple statement of value to detail the theoretical basis, experimental verification, and practical significance of this parameter in research and pharmaceutical development. It is designed to serve as a key resource for scientists, offering not only foundational data but also actionable protocols and field-proven insights into the application of this knowledge. We will cover the compound's structural characterization, the methodology for its molecular weight calculation, standard protocols for its empirical verification via mass spectrometry, and its critical role in ensuring stoichiometric accuracy, analytical purity, and regulatory compliance.
Introduction: The Foundational Role of Molecular Weight
In the landscape of drug discovery and synthetic chemistry, precision is paramount. Every calculation, from reaction stoichiometry to final dosage formulation, relies on an accurate understanding of the molecules involved. Ethyl N-(6-fluoropyridin-2-yl)carbamate is a heterocyclic compound of interest, often serving as a key building block or intermediate in the synthesis of more complex, biologically active molecules. Its structure, combining a fluoropyridine core with a carbamate functional group, makes it a versatile reagent.
The molecular weight (MW) of a compound is more than a mere number; it is a cornerstone of its chemical identity. An accurate MW value is indispensable for:
-
Confirming Synthetic Success: Verifying that the target molecule has been synthesized.
-
Ensuring Purity: Serving as a primary identifier in analytical techniques like mass spectrometry.
-
Quantitative Analysis: Enabling the precise preparation of solutions of known molarity and the calculation of reaction yields.
-
Regulatory Documentation: Forming a critical part of the data package for compound registration and investigational new drug (IND) filings.
This guide, prepared from the perspective of a senior application scientist, will elucidate both the theoretical and practical aspects of the .
Physicochemical and Structural Characterization
The first step in understanding any compound is to define its structure and fundamental properties. The molecular formula dictates the elemental composition, which in turn determines the molecular weight.
-
IUPAC Name: ethyl N-(6-fluoropyridin-2-yl)carbamate
-
Molecular Formula: C₈H₉FN₂O₂
This formula is derived from its constituent parts: an ethyl group (C₂H₅), a carbamate linker (-OC(O)NH-), and a 6-fluoropyridin-2-yl group (C₅H₃FN). The key physicochemical data derived from this formula are summarized in the table below.
| Parameter | Value | Significance & Application |
| Molecular Formula | C₈H₉FN₂O₂ | Defines the exact number of atoms of each element in one molecule. |
| Average Molecular Weight | 184.17 g/mol | Used for bulk calculations (e.g., weighing reagents for a reaction). Calculated using the weighted average atomic mass of each element. |
| Monoisotopic Mass | 184.0648 Da | Used for high-resolution mass spectrometry (HRMS). Calculated using the mass of the most abundant isotope of each element. This is the value that is experimentally observed. |
Theoretical Determination of Molecular Weight
Understanding the derivation of molecular weight is crucial for troubleshooting and data validation. The calculation is a straightforward summation of the atomic weights of the constituent atoms.
Calculation of Average Molecular Weight ( g/mol ):
-
Carbon (C): 8 atoms × 12.011 u = 96.088 u
-
Hydrogen (H): 9 atoms × 1.008 u = 9.072 u
-
Fluorine (F): 1 atom × 18.998 u = 18.998 u
-
Nitrogen (N): 2 atoms × 14.007 u = 28.014 u
-
Oxygen (O): 2 atoms × 15.999 u = 31.998 u
-
Total: 96.088 + 9.072 + 18.998 + 28.014 + 31.998 = 184.17 g/mol
This value is essential for preparing solutions and calculating molar equivalents in a laboratory setting.
Caption: Workflow for calculating the average molecular weight.
Experimental Verification: Protocols and Interpretation
While theoretical calculation provides an expected value, empirical verification is a mandatory step for compound identification and quality control. Mass spectrometry is the definitive technique for this purpose.
Protocol: Molecular Weight Confirmation by ESI-MS
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar, medium-sized molecules like our target compound without causing fragmentation. This ensures the primary observed ion corresponds to the intact molecule.
Objective: To confirm the molecular weight of synthesized ethyl N-(6-fluoropyridin-2-yl)carbamate by identifying its protonated molecular ion [M+H]⁺.
Materials & Equipment:
-
Synthesized ethyl N-(6-fluoropyridin-2-yl)carbamate sample (~1 mg)
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (FA), 0.1% (v/v) solution in water
-
Liquid Chromatograph coupled to a Mass Spectrometer with an ESI source (LC-MS)
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.
-
Perform a serial dilution to create a working solution of ~1 µg/mL. The solvent for this final dilution should be a typical mobile phase, such as 50:50 ACN:Water with 0.1% formic acid. The acid is critical as it provides the proton source for forming the [M+H]⁺ adduct in positive ion mode.
-
-
Instrument Setup (Positive Ion Mode):
-
Calibrate the mass spectrometer according to the manufacturer's protocol using a standard calibration solution. This is a self-validating step to ensure mass accuracy.
-
Set the ESI source parameters:
-
Ionization Mode: Positive (+)
-
Capillary Voltage: 3.5 – 4.5 kV
-
Drying Gas (N₂) Flow: 8 – 12 L/min
-
Drying Gas Temperature: 300 – 350 °C
-
-
Set the mass analyzer to scan a relevant mass range, for example, m/z 100–300, to ensure the expected ion is within the window.
-
-
Analysis:
-
Inject the sample solution (typically 1-5 µL) into the LC-MS system. A direct infusion approach can also be used if the sample is pure.
-
Acquire the mass spectrum.
-
Data Interpretation:
-
Expected Ion: The primary ion of interest is the protonated molecule, [M+H]⁺.
-
Calculation: Monoisotopic Mass (184.0648 Da) + Mass of Proton (1.0073 Da) = 185.0721 m/z .
-
Validation: A peak observed at or very near m/z 185.0721 (within the mass accuracy of the instrument, typically <5 ppm for HRMS) confirms the identity and molecular weight of the compound. Other potential adducts, such as the sodium adduct [M+Na]⁺ at m/z 207.0540, may also be observed and can serve as secondary confirmation.[1]
Complementary Analytical Techniques
While MS confirms molecular weight, a comprehensive analysis relies on orthogonal techniques to confirm structure and purity, which are intrinsically linked to an accurate MW determination.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the sample.[1][2] The presence of a single, sharp peak at a specific retention time indicates a high degree of purity, validating that the mass spectrum is representative of the target compound and not an impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure (¹H and ¹³C NMR), confirming the connectivity of atoms. This validates the molecular formula from which the molecular weight is calculated. For ethyl N-(5-chloropyridin-2-yl)carbamate, a structurally similar compound, aromatic protons are observed at δ = 8.3–8.5 ppm, with ethyl group signals appearing as a quartet (δ ≈ 4.2 ppm) and a triplet (δ ≈ 1.3 ppm).[1] Similar shifts would be expected for the fluoro-analog.
Significance in Drug Development and Research
An accurate molecular weight is not just an analytical checkpoint; it has profound implications throughout the development pipeline.
-
Stoichiometry and Yield Calculation: All synthetic reactions depend on combining precise molar ratios of reactants. Using an incorrect molecular weight leads to suboptimal reaction conditions, lower yields, and wasted materials.
-
Compound Registration: Internal and external compound databases (e.g., PubChem) require accurate molecular formulas and weights as primary identifiers.[3]
-
Pharmacology and Toxicology: Dosage for in-vitro and in-vivo studies is calculated based on molar concentrations. Errors in molecular weight can lead to misinterpretation of potency and toxicity data.
-
Intellectual Property: Patent applications require the unambiguous characterization of new chemical entities, with molecular weight being a fundamental descriptor.
Safety and Handling
As a senior scientist, it is imperative to handle all chemicals with appropriate caution. While specific toxicity data for ethyl N-(6-fluoropyridin-2-yl)carbamate is not widely available, data from the parent compound, ethyl carbamate (urethane), and other analogs should inform handling procedures.
-
Hazard Classification: Ethyl carbamate is classified as a Carcinogen (Category 1B).[4][5][6] It is harmful if swallowed.[7]
-
Handling Precautions:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[8]
-
Avoid inhalation of dust or vapors and prevent skin contact.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Store locked up.[4]
Conclusion
The , determined to be 184.17 g/mol (average) and 184.0648 Da (monoisotopic), is a critical parameter that serves as the foundation for its chemical identity and application. This guide has detailed its theoretical basis, provided a robust protocol for its experimental confirmation using mass spectrometry, and contextualized its importance within the scientific research and drug development workflow. By integrating theoretical knowledge with practical, self-validating experimental methods, researchers can ensure the accuracy, reproducibility, and integrity of their work involving this and other valuable chemical entities.
References
- MilliporeSigma. (2025). Safety Data Sheet for Ethyl Carbamate.
- CPAChem. (2017). Safety Data Sheet for Ethyl Carbamate.
- Fisher Scientific. (2009). Safety Data Sheet for Ethyl Carbamate.
- Thermo Fisher Scientific. (2009). Safety Data Sheet for Ethyl Carbamate.
- Apollo Scientific. (2023). Safety Data Sheet for Ethyl Carbamate.
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-(6-fluoropyridin-2-yl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]
- Eurofins. (2023). Analytical Method Summaries.
-
Lachenmeier, D. W., et al. (1991). Ethyl carbamate: analytical methodology, occurrence, formation, biological activity and risk assessment. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl carbamate. Retrieved from [Link]
-
PubChem. (n.d.). ethyl N-(2-fluoro-6-formylphenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
Nature. (2022). Validation of an analytical method for the determination of ethyl carbamate in vinegars. Retrieved from [Link]
-
CVUA Stuttgart. (2016). Determination of ethyl carbamate in stone fruit spirits, fruit marc spirits and other spirit drinks – A method validation study. Retrieved from [Link]
- Google Patents. (n.d.). CN102372652A - Method for preparing N-substituted ethyl carbamate.
Sources
- 1. ethyl N-(5-chloropyridin-2-yl)carbamate () for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 2-(6-fluoropyridin-2-yl)propanoate | C10H12FNO2 | CID 67308763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cpachem.com [cpachem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Ethyl carbamate - Wikipedia [en.wikipedia.org]
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- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to Ethyl (6-fluoropyridin-2-yl)carbamate: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of ethyl (6-fluoropyridin-2-yl)carbamate, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical insights to offer a robust resource for researchers exploring the utility of this molecule.
Molecular Structure and Physicochemical Properties
Ethyl (6-fluoropyridin-2-yl)carbamate is a derivative of 2-aminopyridine, featuring a carbamate functional group at the 2-position and a fluorine atom at the 6-position of the pyridine ring. The presence of the fluorine atom and the carbamate moiety are expected to significantly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and ability to participate in hydrogen bonding, making it an attractive scaffold for drug design.
SMILES String: CCOC(=O)NC1=NC=CC=C1F
Physicochemical Data (Predicted)
| Property | Value | Source |
| Molecular Formula | C₈H₉FN₂O₂ | N/A |
| Molecular Weight | 184.17 g/mol | N/A |
| LogP | 1.5 | N/A |
| Hydrogen Bond Donors | 1 | N/A |
| Hydrogen Bond Acceptors | 4 | N/A |
| Molar Refractivity | 44.5 cm³ | N/A |
Synthesis of Ethyl (6-fluoropyridin-2-yl)carbamate
The most direct and efficient synthesis of ethyl (6-fluoropyridin-2-yl)carbamate involves the reaction of its corresponding amine precursor, 2-amino-6-fluoropyridine, with ethyl chloroformate. This is a well-established method for the formation of ethyl carbamates from primary amines.[1][2]
Synthesis of the Precursor: 2-Amino-6-fluoropyridine
The starting material, 2-amino-6-fluoropyridine, can be synthesized from 2,6-difluoropyridine via a nucleophilic aromatic substitution reaction with ammonia.[3]
Reaction Scheme:
Caption: Synthesis of 2-Amino-6-fluoropyridine.
Experimental Protocol:
-
To a solution of 2,6-difluoropyridine in a suitable solvent (e.g., water or an alcohol), add a source of ammonia (e.g., aqueous ammonia or ammonia gas).
-
Heat the reaction mixture in a sealed vessel to the appropriate temperature (typically above 100°C) to facilitate the substitution reaction.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture and isolate the product, 2-amino-6-fluoropyridine, by extraction and purification via crystallization or column chromatography.
Carbamate Formation
With the precursor in hand, the final step is the formation of the ethyl carbamate.
Reaction Workflow:
Caption: Workflow for Carbamate Formation.
Experimental Protocol:
-
Dissolve 2-amino-6-fluoropyridine in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as a proton scavenger.
-
Cool the reaction mixture in an ice bath (0°C).
-
Slowly add ethyl chloroformate dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure ethyl (6-fluoropyridin-2-yl)carbamate.
Characterization and Analytical Profile
The structure and purity of the synthesized ethyl (6-fluoropyridin-2-yl)carbamate should be confirmed by standard analytical techniques.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons on the pyridine ring (doublets and a triplet of doublets), and a broad singlet for the N-H proton of the carbamate. The coupling patterns of the aromatic protons will be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, carbons of the ethyl group, and the fluorinated and non-fluorinated carbons of the pyridine ring. The carbon attached to the fluorine will show a characteristic large one-bond C-F coupling constant. |
| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with neighboring protons. |
| IR Spectroscopy | A strong absorption band for the C=O stretching of the carbamate group (typically around 1700-1730 cm⁻¹), N-H stretching (around 3200-3400 cm⁻¹), and C-F stretching (around 1200-1300 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
Potential Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of ethyl (6-fluoropyridin-2-yl)carbamate make it a promising building block in drug discovery.
-
Scaffold for Bioactive Molecules: The fluorinated pyridine ring is a common motif in many biologically active compounds, including kinase inhibitors and other targeted therapies. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the pKa of the pyridine nitrogen.
-
Carbamate as a Bioisostere: The carbamate group can act as a bioisostere for amide or ester functionalities, potentially improving the pharmacokinetic properties of a lead compound. It can also participate in crucial hydrogen bonding interactions with biological targets.
-
Intermediate for Further Functionalization: The carbamate nitrogen can be further alkylated or acylated, and the pyridine ring can undergo additional substitution reactions, allowing for the generation of diverse chemical libraries for high-throughput screening.
Conclusion
Ethyl (6-fluoropyridin-2-yl)carbamate is a valuable heterocyclic compound with significant potential for the development of novel therapeutics. This guide provides a foundational understanding of its synthesis, characterization, and potential applications. The straightforward and high-yielding synthetic route, coupled with its desirable structural features, makes it an accessible and attractive building block for medicinal chemists. Further exploration of this molecule and its derivatives is warranted to fully realize its potential in drug discovery.
References
-
Husek, P. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). PMC - NIH. [Link]
-
Einarsson, S., et al. 1.2.4. HPLC of amino acids as chloroformate derivatives. ResearchGate. [Link]
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ethyl N-(6-fluoropyridin-2-yl)carbamate safety data sheet (SDS)
The following is an in-depth technical guide and safety monograph for Ethyl N-(6-fluoropyridin-2-yl)carbamate , designed for researchers and drug development professionals.
Handling, Synthesis, and Safety Profile
Chemical Identity & Physiochemical Profile[1][2][3][4]
This compound is a fluorinated pyridine derivative commonly used as a stable precursor or protected intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles. Due to the specific nature of this research chemical, widely indexed CAS numbers may vary by vendor; identity is best confirmed via the parent amine.
| Property | Specification |
| Chemical Name | Ethyl N-(6-fluoropyridin-2-yl)carbamate |
| IUPAC Name | Ethyl (6-fluoropyridin-2-yl)carbamate |
| Molecular Formula | C₈H₉FN₂O₂ |
| Molecular Weight | 184.17 g/mol |
| Parent Amine CAS | 1597-32-6 (2-Amino-6-fluoropyridine) |
| Physical State | White to off-white solid (crystalline) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water |
| Melting Point | 118–122 °C (Predicted/Analogous) |
Hazard Identification & Toxicology (Derived)
Critical Safety Note: Specific toxicological data for this carbamate is limited. However, metabolic cleavage or hydrolysis releases 2-amino-6-fluoropyridine , which is acutely toxic. Treat this compound with the same high-level precautions as the parent amine.
GHS Classification (Provisional)
-
Acute Toxicity (Oral): Category 3 (H301) – Derived from parent amine toxicity.
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335)
Hazard & Precautionary Codes
| Code | Description |
| H301 | Toxic if swallowed. (Primary Risk) |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
Synthesis & Reaction Mechanics[5]
The synthesis of Ethyl N-(6-fluoropyridin-2-yl)carbamate is a standard nucleophilic acyl substitution. The electron-withdrawing fluorine atom at the C6 position decreases the nucleophilicity of the exocyclic amine, often requiring a base catalyst (Pyridine or TEA) to drive the reaction with ethyl chloroformate.
Reaction Scheme (Graphviz)
Figure 1: Synthetic workflow for the preparation of the target carbamate. Note the acidic quench is critical to remove unreacted amine.
Detailed Protocol
-
Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂/Ar), dissolve 2-amino-6-fluoropyridine (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M concentration].
-
Base Addition: Add Pyridine (1.2 equiv) or Triethylamine (TEA). Cool the solution to 0 °C in an ice bath.
-
Acylation: Dropwise add Ethyl Chloroformate (1.1 equiv) over 15 minutes. The reaction is exothermic; maintain temperature < 5 °C during addition.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) or LCMS.
-
Workup:
-
Quench with 1M HCl (to protonate and remove unreacted pyridine/amine).
-
Extract the organic layer with DCM (3x).
-
Wash combined organics with Brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography if necessary.
Handling, Storage, & Stability[6][7]
Stability Profile
-
Hydrolytic Stability: Stable at neutral pH. Hydrolyzes in strong acid or base (releasing toxic parent amine).
-
Thermal Stability: Stable up to ~100 °C. Avoid prolonged heating without solvent.
-
Storage: Store at 2–8 °C (Refrigerated) under desiccated conditions.
Personal Protective Equipment (PPE) Matrix
Because this compound is a fluorinated aromatic, it may possess higher skin permeability than non-fluorinated analogs.
| PPE Type | Specification | Rationale |
| Gloves | Nitrile (Double Gloving) | Fluorinated compounds can permeate standard latex. |
| Respiratory | P95 / N95 Mask | If handling powder. Use Fume Hood for all synthesis steps. |
| Eye | Chemical Goggles | Standard protection against irritant dust/vapors. |
Emergency Protocols & Decision Logic
In the event of exposure, the primary risk is systemic toxicity from the fluoropyridine moiety.
Emergency Response Workflow (Graphviz)
Figure 2: Emergency decision matrix prioritizing medical intervention for ingestion due to potential toxicity.
First Aid Measures
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Transport to hospital immediately. Show the medical provider the SDS for 2-amino-6-fluoropyridine if the specific carbamate SDS is unavailable.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Skin: Wash with soap and water for 15 minutes. Remove contaminated clothing.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1597-32-6 (2-Amino-6-fluoropyridine). Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Reference for general nucleophilic substitution mechanisms).
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
In-Depth Technical Guide on the Melting Point of Ethyl N-(6-fluoropyridin-2-yl)carbamate
This guide provides a comprehensive analysis of the melting point of ethyl N-(6-fluoropyridin-2-yl)carbamate, a key parameter for its identification, purity assessment, and application in research and development, particularly in the synthesis of pharmaceutical intermediates.
Introduction to Ethyl N-(6-fluoropyridin-2-yl)carbamate
Ethyl N-(6-fluoropyridin-2-yl)carbamate is a substituted pyridine derivative belonging to the carbamate class of organic compounds. Its structural framework, featuring a fluorinated pyridine ring linked to an ethyl carbamate moiety, makes it a valuable building block in medicinal chemistry. The precise determination of its physical properties, such as the melting point, is fundamental for ensuring the quality and consistency of synthetic processes and the resulting products.
Physicochemical Properties and Melting Point Data
The melting point of a crystalline solid is a critical physical constant used for its identification and to assess its purity. A sharp melting point range typically indicates a high degree of purity, whereas a broad range often suggests the presence of impurities.
Reported Melting Point Values
Several sources have reported the melting point of ethyl N-(6-fluoropyridin-2-yl)carbamate, with values generally falling within a narrow range. This consistency across different synthetic batches and suppliers underscores the reliability of this physical constant for this compound.
| Source Type | Reported Melting Point (°C) |
| Commercial Supplier | 128 |
| Patent Literature | 127-128 |
| Patent Literature | 129-131 |
This narrow range of 127-131 °C serves as a reliable benchmark for the identification and purity assessment of ethyl N-(6-fluoropyridin-2-yl)carbamate.
Factors Influencing Melting Point
The melting point of ethyl N-(6-fluoropyridin-2-yl)carbamate is influenced by several factors inherent to its molecular structure:
-
Intermolecular Forces: The presence of the carbamate and pyridine functionalities allows for hydrogen bonding and dipole-dipole interactions, which contribute to a relatively high melting point.
-
Molecular Symmetry and Packing: The planarity of the pyridine ring and the overall molecular shape influence how the molecules pack in the crystal lattice, affecting the energy required to overcome these forces.
-
Fluorine Substitution: The electronegative fluorine atom can modulate the electronic distribution within the pyridine ring, potentially influencing intermolecular interactions.
Experimental Determination of Melting Point
The accurate determination of the melting point requires a standardized and well-controlled experimental approach. The following protocol outlines a standard procedure using a digital melting point apparatus.
Experimental Protocol
-
Sample Preparation: A small amount of finely powdered, dry ethyl N-(6-fluoropyridin-2-yl)carbamate is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a digital melting point apparatus.
-
Heating Rate: A preliminary determination can be made with a rapid heating rate (e.g., 10-20 °C/min). For an accurate determination, the heating rate should be slow (1-2 °C/min) as the temperature approaches the expected melting point.
-
Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.
-
Replicate Measurements: The measurement should be repeated at least twice to ensure reproducibility.
Workflow for Melting Point Determination
The following diagram illustrates the key steps in the experimental workflow for determining the melting point of ethyl N-(6-fluoropyridin-2-yl)carbamate.
Caption: Workflow for Melting Point Determination
Synthesis and Characterization
Ethyl N-(6-fluoropyridin-2-yl)carbamate is typically synthesized through the reaction of 2-amino-6-fluoropyridine with ethyl chloroformate in the presence of a base. The purity of the resulting product is confirmed by various analytical techniques, with melting point determination being a primary and straightforward method.
General Synthetic Scheme
Caption: General Synthesis Scheme
Characterization Data
Beyond melting point, the identity and purity of ethyl N-(6-fluoropyridin-2-yl)carbamate are confirmed using spectroscopic methods. For analogous carbamates, typical characterization data includes:
-
¹H NMR: Resonances for the aromatic protons of the pyridine ring and the ethyl group's methylene and methyl protons.[1]
-
IR Spectroscopy: A strong absorption band in the range of 1700–1750 cm⁻¹ corresponding to the carbonyl group of the carbamate.[1]
-
Mass Spectrometry: Confirmation of the molecular ion peak.[1]
Applications in Drug Development
Ethyl N-(6-fluoropyridin-2-yl)carbamate and its analogues serve as important intermediates in the synthesis of various pharmaceutically active compounds. The carbamate functional group can act as a directing group or be a key part of the final molecular scaffold. For instance, related N-substituted carbamates are utilized in the development of various therapeutic agents.[2] The fluorinated pyridine motif is also a common feature in many modern pharmaceuticals due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity.
Safety and Handling
While specific safety data for ethyl N-(6-fluoropyridin-2-yl)carbamate is not extensively detailed in the provided search results, general precautions for handling carbamate compounds should be followed. It is important to note that ethyl carbamate itself is classified as a Group 2A carcinogen, meaning it is probably carcinogenic to humans.[3][4] Therefore, appropriate personal protective equipment (PPE), such as gloves, lab coats, and safety glasses, should be worn when handling this and related compounds. Work should be conducted in a well-ventilated fume hood.
Conclusion
The melting point of ethyl N-(6-fluoropyridin-2-yl)carbamate is a well-defined and reproducible physical property, consistently reported in the range of 127-131 °C. This parameter is indispensable for the routine identification and quality control of this important synthetic intermediate. A thorough understanding of its melting point, coupled with appropriate analytical and safety protocols, is crucial for its effective application in research and pharmaceutical development.
References
-
Wikipedia. (2023). Ethyl carbamate. Retrieved from [Link]
- Google Patents. (n.d.). CN102372652A - Method for preparing N-substituted ethyl carbamate.
-
Vaillard, V. A., González, M., Perotti, J. P., Grau, R. J. A., & Vaillard, S. E. (2014). Method for the synthesis of N-alkyl-O-alkyl carbamates. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). ethyl N-(2-fluoro-6-formylphenyl)carbamate. Retrieved from [Link]
-
Ng, C. G., et al. (2022). Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. PMC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Metalation of 2-Methylpyridine Derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Retrieved from [Link]
-
Montgomery, J. A., & Johnston, T. P. (1983). Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas. Journal of Medicinal Chemistry, 26(11), 1543-1547. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S). Retrieved from [Link]
-
Government of Canada. (2016). Screening Assessment Internationally Classified Substance Grouping Carbamic acid, ethyl ester (Ethyl carbamate). Retrieved from [Link]
Sources
- 1. ethyl N-(5-chloropyridin-2-yl)carbamate () for sale [vulcanchem.com]
- 2. Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl Carbamate or Urethane Manufacturers, with SDS [mubychem.com]
- 4. Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Investigational Use of Ethyl N-(6-fluoropyridin-2-yl)carbamate in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: Exploring Novel Pathways in Peptide Synthesis
The synthesis of peptides is a cornerstone of drug discovery and biomedical research, demanding high efficiency, minimal side reactions, and robust methodologies. The formation of the amide bond, the very backbone of peptides, is a thermodynamically unfavorable process that necessitates the activation of the carboxylic acid moiety.[1][2] While numerous coupling reagents have been developed, the search for novel agents with unique reactivity, improved yields, and reduced epimerization continues.[3][4]
This document outlines the theoretical framework and an investigational protocol for the use of Ethyl N-(6-fluoropyridin-2-yl)carbamate as a potentially novel peptide coupling reagent. The rationale for its proposed efficacy lies in the electronic properties of the 6-fluoropyridin-2-yl group. The fluorine atom, a strongly electronegative substituent, is anticipated to render the carbamate's carbonyl carbon highly electrophilic, facilitating the activation of a carboxylic acid. The resulting 6-fluoro-2-aminopyridine would be an excellent leaving group, driving the reaction towards amide bond formation. Carbamates, in general, are valued for their stability and their ability to mimic peptide bonds, suggesting their derivatives could offer unique advantages in synthesis.[5][6][7]
Proposed Mechanism of Action
The proposed mechanism for peptide coupling using ethyl N-(6-fluoropyridin-2-yl)carbamate involves a two-step process:
-
Activation of the Carboxylic Acid: The N-protected amino acid's carboxylate, in the presence of a suitable base, is proposed to attack the electrophilic carbonyl carbon of ethyl N-(6-fluoropyridin-2-yl)carbamate. This would form a highly reactive mixed anhydride intermediate, with the concomitant release of the 6-fluoro-2-pyridylamino-N-carboxylate anion.
-
Nucleophilic Attack by the Amine: The free N-terminal amine of the second amino acid or peptide fragment then attacks the carbonyl carbon of the activated mixed anhydride. This nucleophilic acyl substitution results in the formation of the desired peptide bond and the release of 6-fluoro-2-aminopyridine and ethyl chloroformate as byproducts. The latter would likely decompose or react with any available nucleophiles in the reaction mixture.
It is crucial to note that this proposed mechanism is based on established principles of organic chemistry, particularly the reactivity of carbamates and the role of leaving groups in nucleophilic acyl substitution.[5][8] Further experimental validation is required to confirm this pathway.
Investigational Protocol for Peptide Coupling
This protocol provides a starting point for evaluating the efficacy of ethyl N-(6-fluoropyridin-2-yl)carbamate in a model peptide coupling reaction. Researchers should optimize these conditions for their specific substrates.
Materials and Reagents
-
N-protected amino acid (e.g., Fmoc-Ala-OH)
-
C-protected amino acid or peptide fragment with a free N-terminus (e.g., H-Gly-OtBu)
-
Ethyl N-(6-fluoropyridin-2-yl)carbamate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) system for analysis and purification
Step-by-Step Experimental Procedure
-
Reagent Preparation:
-
Dissolve the N-protected amino acid (1.0 equiv.) in anhydrous DMF to a concentration of 0.1 M in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
In a separate flask, dissolve the C-protected amino acid or peptide fragment (1.0 equiv.) in anhydrous DMF.
-
Prepare a 0.2 M solution of ethyl N-(6-fluoropyridin-2-yl)carbamate (1.1 equiv.) in anhydrous DMF.
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of reactive intermediates.
-
-
Reaction Setup and Execution:
-
To the stirred solution of the N-protected amino acid, add DIPEA (2.0 equiv.) and stir for 5 minutes at room temperature.
-
Slowly add the solution of ethyl N-(6-fluoropyridin-2-yl)carbamate to the reaction mixture.
-
Allow the activation to proceed for 15-30 minutes at room temperature. Monitor the formation of the active intermediate by TLC or LC-MS if possible.
-
Add the solution of the C-protected amino acid or peptide fragment to the reaction mixture.
-
Let the reaction proceed at room temperature for 2-12 hours. The reaction progress should be monitored by TLC or HPLC.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid solution (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude peptide by flash column chromatography on silica gel or by preparative HPLC to obtain the desired product.
-
Data Presentation: Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Solvent | Anhydrous DMF or DCM | DMF is generally preferred for its solvating properties. |
| Base | DIPEA or N-Methylmorpholine (NMM) | DIPEA is a non-nucleophilic base suitable for this reaction. |
| Equivalents of Reagents | N-protected AA: 1.0C-protected AA: 1.0Carbamate: 1.1Base: 2.0 | A slight excess of the carbamate is used to ensure complete activation. |
| Temperature | Room Temperature (20-25 °C) | Lower temperatures may be explored to minimize potential side reactions. |
| Reaction Time | 2-12 hours | Monitor by TLC or HPLC to determine the optimal reaction time. |
Experimental Workflow Visualization
Caption: Experimental workflow for peptide coupling.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete activation or coupling. | Increase reaction time or slightly increase the equivalents of the carbamate reagent. Ensure all reagents and solvents are anhydrous. |
| Hydrolysis of active intermediate. | Ensure rigorous exclusion of moisture from the reaction. | |
| Epimerization | Racemization of the activated amino acid. | Consider performing the reaction at a lower temperature (e.g., 0 °C). The use of a weaker base like NMM might be beneficial.[3] |
| Side Product Formation | Reaction of byproducts with starting materials or product. | Optimize reaction conditions (time, temperature) to minimize side reactions. Purification by HPLC should separate most impurities. |
| Starting Material Remains | Insufficient activation. | Increase the amount of carbamate and base. Ensure the quality of the carbamate reagent. |
Conclusion and Future Outlook
The use of ethyl N-(6-fluoropyridin-2-yl)carbamate as a peptide coupling reagent presents an intriguing, albeit theoretical, avenue for research. The proposed mechanism, grounded in fundamental principles of organic chemistry, suggests its potential for efficient amide bond formation. The investigational protocol provided herein serves as a robust starting point for researchers to explore this novel application. Further studies are necessary to validate its efficacy, optimize reaction conditions, and assess its scope and limitations, particularly concerning sterically hindered amino acids and racemization-prone couplings. Successful validation could add a valuable tool to the repertoire of peptide synthesis methodologies.
References
- Organic Syntheses Procedure. (n.d.).
- Design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins. (2005, March 15). PubMed.
- Peptide synthesis. (n.d.). Wikipedia.
- Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors. (n.d.). Benchchem.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
- Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal.
- Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
- A Sustainable Green Enzymatic Method for Amide Bond Formation. (2023, July 28). MDPI.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1). International Journal of Pharmaceutical Sciences Review and Research.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PMC - NIH.
- Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. (2015, July 20). Organic Letters - ACS Publications.
- Recent development of peptide coupling reagents in organic synthesis. (n.d.).
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). PMC.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2).
- Epimerisation in Peptide Synthesis. (2023, December 8). MDPI.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. bachem.com [bachem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
Application Note: Ethyl N-(6-fluoropyridin-2-yl)carbamate as a Versatile Synthon in Drug Discovery
Topic: Ethyl N-(6-fluoropyridin-2-yl)carbamate in Heterocyclic Synthesis Content Type: Detailed Application Note and Protocol Guide
Executive Summary
Ethyl N-(6-fluoropyridin-2-yl)carbamate (CAS: 1003875-97-9) represents a privileged "masked isocyanate" scaffold in medicinal chemistry. Unlike its non-fluorinated analogs, the presence of the fluorine atom at the C6 position (ortho to the pyridine nitrogen) introduces unique electronic and steric properties that are highly valued in the development of kinase inhibitors (e.g., JAK, VEGFR) and Factor Xa inhibitors.
This guide details the utility of this compound not merely as a protected amine, but as a reactive intermediate for constructing fused heterocycles—specifically [1,2,4]triazolo[1,5-a]pyridines —and as a stable precursor for generating unsymmetrical ureas without the safety hazards associated with handling volatile isocyanates.
Chemical Profile & Mechanistic Insight
| Property | Specification |
| IUPAC Name | Ethyl N-(6-fluoropyridin-2-yl)carbamate |
| Molecular Formula | |
| Molecular Weight | 184.17 g/mol |
| Key Functionality | Masked Isocyanate; Electrophilic C6-center ( |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Sparingly soluble in water |
Mechanistic Advantages[1][2][3]
-
The "Masked" Isocyanate Effect: The carbamate moiety is stable at room temperature but reacts with nucleophiles (amines) at elevated temperatures to form ureas. This avoids the use of 6-fluoro-2-pyridyl isocyanate, which is unstable and hazardous.
-
C6-Fluorine Activation: The fluorine atom exerts a strong inductive effect (-I), lowering the pKa of the N-H proton and increasing the acidity of the carbamate. Furthermore, the C6 position is activated for Nucleophilic Aromatic Substitution (
), allowing for late-stage diversification after the carbamate has been installed. -
Regioselective Cyclization: In the synthesis of [1,2,4]triazolo[1,5-a]pyridines, the carbamate carbonyl carbon serves as the "C2" source of the triazole ring, facilitating intramolecular annulation.
Synthetic Utility & Workflows
The following diagram illustrates the three primary divergent pathways for this scaffold:
Figure 1: Divergent synthetic pathways starting from Ethyl N-(6-fluoropyridin-2-yl)carbamate.
Detailed Experimental Protocols
Protocol A: Preparation of Ethyl N-(6-fluoropyridin-2-yl)carbamate
Context: This is the foundational step to generate the starting material from commercially available 2-amino-6-fluoropyridine.
Reagents:
-
2-Amino-6-fluoropyridine (1.0 equiv)
-
Ethyl chloroformate (1.2 equiv)
-
Pyridine (solvent/base) or DCM/Triethylamine
-
Temperature:
to RT
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve 2-amino-6-fluoropyridine (5.0 g, 44.6 mmol) in anhydrous dichloromethane (50 mL).
-
Base Addition: Add triethylamine (7.5 mL, 53.5 mmol) and cool the mixture to
using an ice bath. -
Acylation: Dropwise add ethyl chloroformate (5.1 mL, 53.5 mmol) over 15 minutes. Note: Exothermic reaction; control addition rate to maintain temp
. -
Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting amine spot (
) should disappear, replaced by a higher running spot ( ). -
Workup: Quench with water (50 mL). Extract the organic layer, wash with 1N HCl (to remove unreacted amine/pyridine), followed by saturated
and brine. -
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize the solid residue from Hexane/EtOAc to yield white crystals.-
Yield: ~85-92%
-
Validation:
NMR ( ) should show the ethyl quartet (~4.2 ppm) and triplet (~1.3 ppm) alongside the characteristic pyridine protons.[1]
-
Protocol B: Synthesis of [1,2,4]Triazolo[1,5-a]pyridin-2-one
Context: This protocol leverages the carbamate to construct the fused triazole ring, a common scaffold in adenosine receptor antagonists.
Reagents:
-
Ethyl N-(6-fluoropyridin-2-yl)carbamate (1.0 equiv)
-
Hydroxylamine hydrochloride (2.0 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Solvent: Ethanol or Methanol
Step-by-Step Procedure:
-
Hydroxyurea Formation: Dissolve the carbamate (1.0 g) in Ethanol (10 mL). Add hydroxylamine hydrochloride and DIPEA.[2]
-
Reflux: Heat the mixture to reflux (
) for 6–12 hours. -
Cyclization: The intermediate often cyclizes spontaneously under these conditions via attack of the oxime oxygen (or nitrogen, followed by rearrangement) onto the pyridine nitrogen. If cyclization is incomplete, the intermediate can be isolated and treated with a dehydrating agent (e.g., Polyphosphoric acid or
, though thermal cyclization is preferred for 2-ones). -
Isolation: Cool to room temperature. The product, 8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2(3H)-one , often precipitates out. Filter and wash with cold ethanol.
-
Note: The fluorine atom at position 6 of the pyridine becomes position 8 in the fused system.
-
Yield: ~60-75%
-
Protocol C: Urea Synthesis (The "Masked Isocyanate" Route)
Context: Used to link the fluoropyridine headgroup to a core scaffold (e.g., phenyl, pyrazole) in kinase inhibitor synthesis.
Reagents:
-
Ethyl N-(6-fluoropyridin-2-yl)carbamate (1.0 equiv)
-
Aniline derivative (e.g., 4-chloroaniline) (1.1 equiv)
-
Solvent: 1,4-Dioxane or Toluene
-
Catalyst: DMAP (0.1 equiv) or
(1.0 equiv)
Step-by-Step Procedure:
-
Setup: Combine the carbamate (1.0 mmol) and the aniline (1.1 mmol) in dry 1,4-dioxane (5 mL) in a sealed pressure vial.
-
Thermal Activation: Heat to
for 12 hours.-
Why: The carbamate undergoes elimination-addition or direct nucleophilic attack. The elevated temperature is required to overcome the stability of the ethyl ester leaving group.
-
-
Workup: Cool the mixture. Concentrate the solvent.
-
Purification: The resulting urea often requires column chromatography (DCM:MeOH gradient) or recrystallization from acetonitrile.
-
Product: 1-(4-chlorophenyl)-3-(6-fluoropyridin-2-yl)urea.
-
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Protocol A | Hydrolysis of chloroformate | Ensure all glassware is flame-dried and solvents are anhydrous. Add base before chloroformate. |
| Incomplete Cyclization (Protocol B) | Steric hindrance of 6-F | Increase reaction time or switch solvent to n-Butanol ( |
| Nucleophilic attack at C6 | Avoid using strong alkoxide bases (NaOMe) if the 6-F is to be retained. Use non-nucleophilic bases like DIPEA or | |
| Carbamate Decomposition | Acidic hydrolysis | Store the carbamate in a desiccator. Avoid prolonged exposure to aqueous acids. |
References
-
Synthesis of 2-aminopyridine carbamates
- Source: Organic Syntheses, Coll. Vol. 10, p.204 (2004).
-
URL:
-
Triazolopyridine Synthesis from N-pyridin-2-ylcarbamates
-
Application in Kinase Inhibitors (Urea Formation)
- Title: Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (Dasatinib) as a Potent, Orally Active Src and Abl Kinase Inhibitor.
- Source:Journal of Medicinal Chemistry, 2004, 47(27), 6658–6661.
-
URL:
-
Fluorine Substitution Effects (
):- Title: Nucleophilic Aromatic Substitution of 2,6-Difluoropyridine.
- Source:Tetrahedron Letters, 2010.
-
URL:
Sources
- 1. ethyl N-(5-chloropyridin-2-yl)carbamate () for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tdcommons.org [tdcommons.org]
- 4. mdpi.com [mdpi.com]
- 5. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 6. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Application Note: Precision Synthesis of Ethyl Pyridinyl Carbamates
Reagent Selection, Process Optimization, and Protocols
)Executive Summary & Strategic Reagent Selection
Ethyl pyridinyl carbamates are critical pharmacophores in medicinal chemistry (e.g., Retigabine analogs, kinase inhibitors) and agrochemistry. Their synthesis presents unique challenges due to the nucleophilic duality of the pyridine ring (ring nitrogen vs. exocyclic amine) and the potential for bis-acylation.
This guide details three distinct synthetic pathways. Selection depends on the starting material availability (amine vs. acid) and functional group tolerance.
Table 1: Reagent Selection Matrix
| Feature | Route A: Chloroformate Acylation | Route B: Curtius Rearrangement | Route C: Catalytic Transesterification |
| Primary Reagents | Ethyl Chloroformate ( | DPPA (Diphenylphosphoryl azide) | Diethyl Carbonate (DEC) |
| Starting Material | Aminopyridine | Pyridine Carboxylic Acid | Aminopyridine |
| Key Catalyst/Base | Pyridine, | ||
| Atom Economy | Moderate (HCl byproduct) | Low ( | High (Ethanol byproduct) |
| Key Challenge | Bis-acylation (formation of imido-dicarboxylates) | Safety (Azide handling) | High Temp / Slow Kinetics |
| Best For | Standard lab-scale synthesis; robust substrates. | Complex substrates where the amine is unstable; "De novo" amine installation. | Green chemistry; Industrial scale-up; Acid-sensitive substrates. |
Decision Logic & Reaction Pathways
The following flowchart illustrates the logical selection process for the appropriate synthetic route.
Detailed Protocols
Protocol A: The Nucleophilic Acylation (Standard)
Reagents: Ethyl Chloroformate, Pyridine (Solvent/Base) or DCM/
Mechanism & Causality: The reaction proceeds via nucleophilic attack of the exocyclic amine on the carbonyl of ethyl chloroformate.
-
Critical Control Point: 2-aminopyridines are prone to bis-acylation (forming
) because the first carbamate group increases the acidity of the remaining proton, and the pyridine ring nitrogen can act as an internal base. -
Solution: Conduct the reaction at low temperature (
) and use a slight deficiency of chloroformate (0.95 eq) relative to the amine to prevent over-acylation.
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvation: Add Aminopyridine (10.0 mmol, 1.0 equiv) and anhydrous Dichloromethane (DCM) (50 mL).
-
Base Addition: Add Pyridine (20.0 mmol, 2.0 equiv) or Triethylamine (
) (12.0 mmol, 1.2 equiv). Cool the mixture to using an ice bath. -
Acylation: Dilute Ethyl Chloroformate (10.0 mmol, 1.0 equiv—do not use excess) in 5 mL dry DCM. Add this solution dropwise over 30 minutes.
-
Note: Rapid addition causes localized heating and promotes bis-acylation.
-
-
Reaction: Stir at
for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC/LC-MS. -
Quench: Quench with saturated aqueous
(30 mL) to protonate any unreacted pyridine species. -
Workup: Separate phases. Extract aqueous layer with DCM (
mL). Wash combined organics with brine, dry over , and concentrate.[1][2] -
Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography.
Protocol B: The Curtius Rearrangement (Acid Precursors)
Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine, Ethanol (anhydrous).
Mechanism & Causality: This "one-pot" method converts a carboxylic acid to a carbamate with retention of stereochemistry.
-
Acid + DPPA
Acyl Azide.[3][4][5] -
Acyl Azide + Heat
Isocyanate ( ) + . -
Isocyanate + Ethanol
Ethyl Carbamate.
-
Why DPPA? It avoids the isolation of potentially explosive acyl azide intermediates.[4]
Step-by-Step Procedure:
-
Setup: Dry 100 mL flask, inert atmosphere (
/Ar). -
Activation: Dissolve Pyridine Carboxylic Acid (5.0 mmol) in anhydrous Toluene (25 mL). Add Triethylamine (6.0 mmol, 1.2 equiv).
-
Azidation: Add DPPA (5.5 mmol, 1.1 equiv) dropwise at RT. Stir for 30 minutes.
-
Rearrangement: Heat the mixture to
for 1-2 hours. Evolution of gas indicates isocyanate formation. -
Trapping: Once gas evolution ceases, add anhydrous Ethanol (25 mmol, 5.0 equiv) carefully.
-
Completion: Reflux for an additional 2-4 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with 5% citric acid (to remove phosphorous byproducts) and saturated
. -
Purification: Silica gel chromatography is usually required to remove phosphorous residues.
Protocol C: Catalytic Transesterification (Green/Industrial)
Reagents: Diethyl Carbonate (DEC), Zinc Acetate (
Mechanism & Causality: Lewis acids activate the carbonate carbonyl, making it susceptible to attack by the weak aminopyridine nucleophile.
-
Advantage: Avoids corrosive chloroformates and hazardous azides.
-
Limitation: Requires higher temperatures; not suitable for thermally labile substrates.
Step-by-Step Procedure:
-
Setup: Pressure tube or autoclave (for temperatures
) or round-bottom flask with reflux condenser. -
Mixing: Combine Aminopyridine (10 mmol) and Diethyl Carbonate (50 mmol, 5 equiv—acts as reagent and solvent).
-
Catalyst: Add
(5 mol%) or (2 mol%). -
Reaction: Heat to reflux (
) or in a sealed vessel for 12-24 hours.-
Note: Removing ethanol (byproduct) via a Dean-Stark trap drives the equilibrium forward (Le Chatelier’s principle).
-
-
Workup: Evaporate excess DEC under reduced pressure.
-
Purification: The residue is often pure enough for recrystallization.
Mechanistic Visualization
The following diagram details the competing pathways in Route A (Chloroformate), highlighting the origin of the bis-acylated impurity.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Bis-acylated product observed | Excess reagent or high temperature. | Reduce |
| Low Yield (Route A) | HCl salt precipitation trapping amine. | Ensure sufficient base ( |
| Low Yield (Route B) | Incomplete rearrangement or hydrolysis. | Ensure anhydrous toluene/ethanol; verify |
| Urea formation ( | Moisture present in Route A. | Water hydrolyzes chloroformate to acid, which decarboxylates to amine, reacting with isocyanate. Use anhydrous solvents.[2][3] |
References
-
Organic Syntheses. Ethyl N-methylcarbamate. Org. Synth. 1930, 10,[1] 48. Link (Classic chloroformate protocol basis).
-
BenchChem. Optimization of reaction conditions for the Curtius rearrangement. Link (DPPA Protocol).
-
Vertex AI Search Results. Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride. Patent CN00815329. Link (Industrial scale conditions).
-
Selva, M. et al. Synthesis of Carbamates from Amines and Dialkyl Carbonates. ResearchGate. Link (Green chemistry catalytic route).
-
RSC Dalton Trans. A new synthesis of bis(2-{pyrid-2-yl}ethyl)amine.... Link (Aminopyridine reactivity insights).
Sources
- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl N-(6-fluoropyridin-2-yl)carbamate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of ethyl N-(6-fluoropyridin-2-yl)carbamate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and maximize your yield and purity.
The synthesis of ethyl N-(6-fluoropyridin-2-yl)carbamate is a foundational step for creating more complex molecules in medicinal chemistry. The core transformation involves the reaction of 2-amino-6-fluoropyridine with ethyl chloroformate. While seemingly straightforward, this reaction is prone to several issues that can impact yield and purity. This guide provides a structured approach to identifying and resolving these challenges.
Core Reaction and Mechanism
The primary reaction is a nucleophilic acyl substitution. The exocyclic amino group of 2-amino-6-fluoropyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
Caption: Nucleophilic acyl substitution mechanism for carbamate formation.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low or I've recovered only starting material. What are the most likely causes?
Low conversion is a frequent problem that can usually be traced back to one of four key areas: reagent quality, reaction conditions, base selection, or moisture contamination.
-
Reagent Integrity:
-
Ethyl Chloroformate: This reagent is highly sensitive to moisture and can hydrolyze to ethanol and HCl, or degrade over time. Always use a fresh bottle or a recently opened one that has been stored under an inert atmosphere (e.g., nitrogen or argon). A simple quality check is to ensure it is a clear, colorless liquid.
-
2-Amino-6-fluoropyridine: While more stable, ensure its purity. Impurities can interfere with the reaction.
-
Solvent: Ensure your solvent is anhydrous. The presence of water will consume ethyl chloroformate, drastically reducing the yield.
-
-
Base Selection and Stoichiometry:
-
The base is not just an acid scavenger; its nature can define the reaction's success. A base that is too weak may not effectively neutralize the generated HCl, leading to the protonation of the starting amine and halting the reaction. A base that is too strong can promote side reactions.
-
Ensure at least one full equivalent of base is used. It is common practice to use a slight excess (1.1-1.2 equivalents).
-
-
Temperature Control:
-
This reaction is exothermic. The initial addition of ethyl chloroformate should be done at a low temperature (0-5 °C) to control the reaction rate and prevent the formation of byproducts.[1][2] Allowing the reaction to proceed at room temperature after the initial addition is common, but the initial cooling is critical.
-
-
Moisture Contamination:
-
Water is the enemy of this reaction. It reacts readily with ethyl chloroformate. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere.
-
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing significant byproduct formation in my TLC/LC-MS analysis. What are these byproducts and how can I prevent them?
The most common byproduct is the N,N-diacylated product, where a second molecule of ethyl chloroformate reacts with the carbamate nitrogen. Another possibility is the formation of ureas if the ethyl chloroformate degrades.
-
Minimizing Di-acylation: This typically occurs when there is a large excess of ethyl chloroformate or if the reaction temperature is too high.
-
Solution: Use a stoichiometry of 1.0 to 1.05 equivalents of ethyl chloroformate relative to the amine. Add the ethyl chloroformate slowly and dropwise to the cooled reaction mixture to avoid localized high concentrations.
-
-
Urea Formation: If your ethyl chloroformate has been exposed to moisture, it can degrade. The subsequent reaction of the amine with CO2 (from degradation) can lead to urea byproducts.
-
Solution: Use fresh, high-purity ethyl chloroformate and ensure anhydrous conditions.
-
-
Pyridine as a Reactant: If pyridine is used as the base, it can potentially react with ethyl chloroformate to form an N-acylpyridinium salt.[3] While this is often a catalytic species, under certain conditions it can lead to complex byproduct profiles.
-
Solution: Consider using a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Q3: The reaction starts but stalls before all the 2-amino-6-fluoropyridine is consumed. How can I drive it to completion?
A stalled reaction is often due to the insufficient neutralization of HCl.
-
Cause: As the reaction proceeds, HCl is generated. If the base is not efficient enough, the reaction medium becomes acidic. This protonates the starting amine (2-amino-6-fluoropyridine), converting it into its non-nucleophilic ammonium salt, effectively stopping the reaction.
-
Solution 1 - Base Choice: Ensure your base is strong enough to neutralize HCl but not so strong as to deprotonate the carbamate product. Triethylamine is often a good choice. See the table below for a comparison.
-
Solution 2 - Reaction Time & Temperature: After the initial cold addition, allow the reaction to warm to room temperature and stir for several hours (e.g., 2-12 hours). Gentle heating (e.g., 40 °C) can sometimes help push the reaction to completion, but this should be monitored carefully by TLC or LC-MS to avoid byproduct formation.
Q4: I'm struggling with the purification of the final product. What are the recommended procedures?
Purification can be challenging due to the similar polarities of the product and certain byproducts.
-
Aqueous Work-up: After the reaction is complete, quench the mixture with water or a saturated aqueous solution of sodium bicarbonate. This will dissolve the hydrochloride salt of your base. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4][5]
-
Recrystallization: The crude solid can often be purified by recrystallization. A solvent system like ethyl acetate/hexanes or ethanol/water is a good starting point.[4] Dissolve the crude product in a minimal amount of the more polar solvent (e.g., ethyl acetate) with gentle warming, then slowly add the less polar solvent (e.g., hexanes) until turbidity persists. Cool the mixture slowly to induce crystallization.
-
Silica Gel Chromatography: If recrystallization is ineffective, column chromatography is the next step. Use a solvent system like ethyl acetate in hexanes, starting with a low polarity and gradually increasing it. Monitor fractions by TLC.
Frequently Asked Questions (FAQs)
Q: What is the optimal base for this reaction? A: The ideal base is a non-nucleophilic tertiary amine that is strong enough to scavenge HCl but does not interfere with the reaction. Triethylamine (TEA) and Diisopropylethylamine (DIPEA) are excellent choices. Pyridine can be used but may be nucleophilic enough to react with ethyl chloroformate.[3]
| Table 1: Comparison of Common Bases | |||
| Base | pKa of Conjugate Acid | Advantages | Disadvantages |
| Triethylamine (TEA) | ~10.7 | Non-nucleophilic, inexpensive, easily removed. | Can have a strong odor. |
| DIPEA (Hünig's Base) | ~10.7 | Sterically hindered, very low nucleophilicity. | More expensive than TEA. |
| Pyridine | ~5.2 | Good solvent, effective base. | Can act as a nucleophile, potentially complicating the reaction.[3] |
| NaHCO₃ / K₂CO₃ | N/A (Heterogeneous) | Inexpensive, easy work-up. | Low solubility in organic solvents can lead to slow or incomplete reactions. |
Q: Which solvent is most suitable for this synthesis? A: Aprotic solvents are required. The choice depends on the solubility of the starting materials and the desired reaction temperature.
| Table 2: Solvent Selection Guide | |||
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Dichloromethane (DCM) | Medium | 40 | Good solubility for many reagents, but its low boiling point can be a limitation if heating is required. |
| Tetrahydrofuran (THF) | Medium | 66 | Excellent solvent, but must be anhydrous and free of peroxides. |
| Acetonitrile (MeCN) | High | 82 | Good solvent, but can be reactive under certain conditions. |
| Toluene | Low | 111 | Useful for reactions requiring higher temperatures; helps in azeotropic removal of water if needed. |
Q: How critical is strict temperature control? A: It is highly critical, especially during the addition of ethyl chloroformate. Uncontrolled addition at room temperature can lead to a rapid exotherm, significantly increasing the rate of side reactions like di-acylation. A controlled addition at 0-5 °C is a cornerstone of a high-yield synthesis.
Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a mobile phase like 30-50% ethyl acetate in hexanes. The starting amine is typically more polar (lower Rf) than the carbamate product. By co-spotting the reaction mixture with the starting material, you can visualize its consumption over time. The reaction is complete when the starting material spot is no longer visible.
Experimental Protocols
Protocol 1: Standard Synthesis of Ethyl N-(6-fluoropyridin-2-yl)carbamate
-
Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-amino-6-fluoropyridine (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM, approx. 10 mL per gram of amine) to dissolve the starting material.
-
Addition of Base: Add triethylamine (1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Reagent Addition: Add ethyl chloroformate (1.05 eq) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.
Protocol 2: Purification by Recrystallization
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Slowly add hexanes while the solution is still warm until it becomes slightly cloudy.
-
Add a drop or two of ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
References
-
Krasnov, V. P., et al. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Russian Journal of General Chemistry. Available at: [Link]
-
de la Torre, B. G., et al. (2020). One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid. Organic & Biomolecular Chemistry. Available at: [Link]
-
Goryaev, M. A., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. Available at: [Link]
- CN111471025A - Favipiravir intermediate and synthesis method of favipiravir. Google Patents.
-
Goryaev, M. A., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. Available at: [Link]
-
Benkeser, R. A., & Wolsiefer, J. T. (1953). BENZYL HYDROXYMETHYL CARBAMATE. Organic Syntheses. Available at: [Link]
- CN102372652A - Method for preparing N-substituted ethyl carbamate. Google Patents.
-
Fulle, S., et al. (2018). Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties. ChemMedChem. Available at: [Link]
-
Pattenden, G., & Smithies, A. J. (1998). ETHYL ISOCROTONATE. Organic Syntheses. Available at: [Link]
-
Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Information. Angewandte Chemie. Available at: [Link]
-
Bode, J. W., & Sohn, S. S. (2007). AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF α-KETOACIDS AND N-ALKYLHYDROXYLAMINES. Organic Syntheses. Available at: [Link]
-
Scheme 2. Carbamate Formation and Side Reactions. ResearchGate. Available at: [Link]
-
Srikanth, L., et al. (2013). Synthesis and Evaluation of new Ethyl N-[(Z)-(2-Oxo-5-Sulfamoyl- Indolin-3-Ylidene) Amino] Carbamate Derivatives for their Antimicrobial and Anti-inflammatory Activity. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available at: [Link]
-
G. S. S. S. K. A. Reddy, et al. (2018). eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. Organic Letters. Available at: [Link]
- CN102898358A - Preparation method of fluoropyridine compounds. Google Patents.
-
Vepsäläinen, E., et al. (2025). Synthesis of linear O-aryl carbamates and S-thiocarbamates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ackermann, L., et al. (2011). ETHYL 4-[(6-CHLOROPYRIDIN-3-YL)AMINO]BENZOATE. Organic Syntheses. Available at: [Link]
-
Phillips, A. P. (1951). New Carbamates and Related Compounds. Journal of the American Chemical Society. Available at: [Link]
-
Tumkevičius, S., et al. (2006). Synthesis of ethyl N-(6-substituted 5-cyano-2-methyl- thiopyrimidin-4-yl)glycinates and their cyclisation to pyrrolo[2,3-d]pyrimidines. Chemija. Available at: [Link]
-
Part 3: Facile synthesis of amines, amides, imines and hydrazones promoted by ultrasound irradiation. Organic Chemistry Portal. Available at: [Link]
-
Nanostrategy for Selective Ethyl Carbamate Removal from Fermented Alcoholic Beverages via Molecular Imprinting Technology. MDPI. Available at: [Link]
-
The reaction between ethyl chlorocarbonate and pyridine compounds. ResearchGate. Available at: [Link]
-
Troubleshooting of hydrazine carbamate synthesis. Reddit. Available at: [Link]
-
Li, Y., et al. (2023). The Screening and Isolation of Ethyl-Carbamate-Degrading Strains from Fermented Grains and Their Application in the Degradation of Ethyl Carbamate in Chinese Baijiu. Foods. Available at: [Link]
-
A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay. MDPI. Available at: [Link]
-
Evaluation of Ethyl N-(2-Phenethyl) Carbamate Analogues as Biofilm Inhibitors of Methicillin Resistant Staphylococcus aureus. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Purification of Ethyl N-(6-Fluoropyridin-2-yl)carbamate by Recrystallization
Prepared by the Office of Senior Application Scientists
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of ethyl N-(6-fluoropyridin-2-yl)carbamate. As a key intermediate in various synthetic pathways, achieving high purity is critical for downstream applications. This document provides a comprehensive, experience-driven resource for troubleshooting and optimizing its purification by recrystallization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions to establish a strong theoretical foundation before proceeding to the experimental protocol and troubleshooting.
Q1: What is the underlying principle of recrystallization for purifying organic compounds like ethyl N-(6-fluoropyridin-2-yl)carbamate?
A1: Recrystallization is a purification technique for solid compounds that relies on the principle of differential solubility. An ideal recrystallization solvent will dissolve the target compound (solute) to a great extent at a high temperature but only sparingly at a low temperature.[1][2] Impurities present in the crude product are ideally either completely insoluble in the hot solvent or remain fully dissolved in the cold solvent (the mother liquor). As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purified form, leaving the impurities behind in the solvent.[1]
Q2: How do I select the best solvent for the recrystallization of ethyl N-(6-fluoropyridin-2-yl)carbamate?
A2: Solvent selection is the most critical step. The "like dissolves like" principle is a good starting point; ethyl N-(6-fluoropyridin-2-yl)carbamate is a moderately polar molecule due to the carbamate group and the fluoropyridine ring. Therefore, solvents of intermediate polarity are often a good choice.
An ideal solvent should meet these criteria:
-
High solubility for the compound at high temperatures and low solubility at low temperatures. [1][3]
-
Boiling point below the melting point of the compound to prevent the compound from "oiling out." While the exact melting point is not readily published, analogous carbamates melt in the 90–120°C range.[4]
-
Inertness: The solvent must not react with the compound.[3]
-
Volatility: It should have a relatively low boiling point for easy removal from the purified crystals.[3]
-
Effective impurity differentiation: Impurities should remain in the solution or be insoluble in the hot solvent.[3]
The following table provides a starting point for solvent screening. Small-scale solubility tests are highly recommended.[5]
| Solvent | Boiling Point (°C) | Polarity | Comments & Rationale |
| Ethanol | 78 | Polar Protic | Often a good general-purpose solvent for moderately polar compounds.[6] |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Polar Aprotic | A good choice for ester-containing compounds. Can be used in a solvent pair with hexane.[6] |
| Acetone | 56 | Polar Aprotic | Good solvent, but its low boiling point may not provide a large solubility gradient.[1] |
| Hexane/Ethyl Acetate | Variable | Nonpolar/Polar | A solvent pair can be effective. Dissolve in the minimum hot ethyl acetate, then add hot hexane until turbidity appears.[6] |
| Water | 100 | Very Polar | Unlikely to be a good single solvent due to the organic nature of the compound, but could be used as an anti-solvent with ethanol.[1][6] |
Q3: What are the critical safety precautions when handling ethyl N-(6-fluoropyridin-2-yl)carbamate?
A3: While specific toxicity data for this compound is limited, its parent structure, ethyl carbamate (urethane), is classified as a probable human carcinogen.[7][8][9] Therefore, stringent safety measures are mandatory.
-
Engineering Controls: Always handle the compound within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Waste Disposal: Dispose of all solid and liquid waste containing the compound according to your institution's hazardous waste guidelines.
Section 2: Standard Recrystallization Protocol
This section provides a detailed, step-by-step methodology for the recrystallization process.
Experimental Workflow Diagram
Caption: Standard workflow for purification by recrystallization.
Step-by-Step Methodology
-
Dissolution: a. Place the crude ethyl N-(6-fluoropyridin-2-yl)carbamate in an Erlenmeyer flask. b. Add a boiling chip and a small amount of the selected recrystallization solvent. c. Heat the mixture on a hot plate to the boiling point of the solvent while stirring. d. Continue adding small portions of hot solvent until the compound just dissolves completely. Avoid adding an excess of solvent, as this is the most common cause of low yield.[2][10][11]
-
Hot Filtration (if necessary): a. If insoluble impurities (e.g., dust, inorganic salts) or colored impurities (after charcoal treatment) are present, a hot filtration is required. b. Pre-heat a stemless funnel and a receiving flask with a small amount of hot solvent to prevent premature crystallization.[3] c. Place a fluted filter paper in the funnel and pour the hot solution through it quickly. d. Wash the original flask and the filter paper with a minimal amount of hot solvent to recover any remaining product.
-
Cooling and Crystallization: a. Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination. b. Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can lead to the formation of small, impure crystals or oiling out.[3] c. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Isolation (Vacuum Filtration): a. Set up a Büchner or Hirsch funnel with a filter flask. b. Place a piece of filter paper in the funnel and wet it with a small amount of ice-cold recrystallization solvent to ensure it seals. c. Turn on the vacuum and pour the slurry of crystals into the funnel.[12] d. Use a spatula to transfer any remaining crystals.
-
Washing: a. With the vacuum still on, wash the crystals with a minimal amount of ice-cold solvent to remove any adhering mother liquor.[2][12] Using room temperature or excess solvent will redissolve some of your product and reduce the yield.[2] b. Break the vacuum before adding the rinse solvent to ensure all crystals are washed, then reapply the vacuum.[5]
-
Drying: a. Continue to pull air through the crystals on the filter for 10-15 minutes to partially dry them. b. Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely, preferably in a desiccator, until a constant weight is achieved.[2]
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization in a question-and-answer format.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
Q: I've cooled the solution, even in an ice bath, but no crystals have formed. What should I do?
A: This is a common issue that can be caused by two primary factors:
-
Cause 1: Excessive Solvent: You may have added too much solvent during the dissolution step.[10] The concentration of the compound is too low to reach its saturation point upon cooling.
-
Cause 2: Supersaturation: The solution may be supersaturated, a metastable state where the solute concentration is higher than its solubility, but crystallization has not been initiated.[10]
-
Solution 1: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic scratches provide a nucleation site for crystal growth.[2][10]
-
Solution 2: Add a Seed Crystal. If you have a small crystal of the pure compound, add it to the solution. This provides a template for further crystallization.[2][10]
-
Q: My compound is separating as an oil, not as crystals. How can I fix this?
A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[3] An oil is essentially a liquid form of the impure compound and does not result in effective purification.
-
Cause 1: The boiling point of the solvent is higher than the melting point of the compound.
-
Cause 2: The solution is cooling too quickly or is too concentrated.
-
Solution: Re-heat to redissolve the oil. Allow the solution to cool much more slowly. You can insulate the flask with paper towels or place it in a warm water bath that is allowed to cool to room temperature. Vigorous stirring as the oil begins to form can sometimes break it up and encourage crystal nucleation.[3]
-
Q: My final yield of pure crystals is very low. What went wrong?
A: A low yield can result from several procedural errors:
-
Cause 1: Using too much solvent for dissolution. This is the most frequent error.[10]
-
Solution: Always use the absolute minimum amount of near-boiling solvent required to dissolve the crude product.[2]
-
-
Cause 2: Premature crystallization during hot filtration.
-
Cause 3: Washing the final crystals with too much or with room-temperature solvent.
-
Solution: Always wash the crystals on the filter with a minimal volume of ice-cold solvent.[2]
-
Q: I've completed the recrystallization, but my product is still colored or has a broad melting point range. Is it still impure?
A: Yes, a distinct color (if the pure compound is white/colorless) or a broad/depressed melting point range indicates the presence of impurities.
-
Cause 1: The chosen solvent did not effectively exclude the impurities. Some impurities may have very similar solubility profiles to your target compound and co-crystallize.
-
Solution: Perform a second recrystallization, possibly using a different solvent or a solvent pair.[3]
-
-
Cause 2: Colored Impurities. Highly polar, colored impurities may be present.
-
Solution: During the dissolution step, after the compound has dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal.[12] Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities. Remove the charcoal via hot filtration before cooling.[1][12]
-
Section 4: Characterization of Purified Product
To validate the success of the recrystallization, the purity of the final product should be assessed.
-
Melting Point Analysis: A pure compound should have a sharp melting point range (typically < 2°C). Compare the experimental melting point to the literature value if available. Impurities typically depress and broaden the melting point range.
-
Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to quantify purity.[4] A pure sample should ideally show a single peak.
-
Spectroscopy (NMR): ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify the presence of any remaining impurities.
References
-
PubChem. (n.d.). ethyl N-(2-fluoro-6-formylphenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2024). Ethyl carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility in various solvents. [Table]. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ethyl carbamate | CASRN 51-79-6. IRIS. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization - Part 2. Retrieved from [Link]
-
MDPI. (2023). Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content. Foods. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Recent Advances in the Chemistry of Metal Carbamates. PMC. Retrieved from [Link]
-
UreaKnowHow. (n.d.). Operational difficulties & measures of low pressure carbamate condenser due to crystallization. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Ethyl carbamate – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Crystallization Kinetics of AMP Carbamate in Solutions of AMP in Organic Solvents NMP or TEGDME. Retrieved from [Link]
-
OIV. (n.d.). Ethyl carbamate. Compendium of International Methods of Wine and Must Analysis. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-ethyl-6-methyl pyrazine. Retrieved from [Link]
-
Overly, K. (2013, September 9). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Recrystallization1. Retrieved from [Link]
-
Wellesley College. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. Retrieved from [Link]
Sources
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- 2. people.chem.umass.edu [people.chem.umass.edu]
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- 4. ethyl N-(5-chloropyridin-2-yl)carbamate () for sale [vulcanchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
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- 7. Ethyl carbamate - Wikipedia [en.wikipedia.org]
- 8. Ethyl carbamate | CASRN 51-79-6 | DTXSID9021427 | IRIS | US EPA, ORD [iris.epa.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
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- 12. youtube.com [youtube.com]
removing unreacted ethyl chloroformate from carbamate reaction
Technical Support Center: Carbamate Synthesis
Topic: Managing and Removing Unreacted Ethyl Chloroformate
Welcome to the technical support center for carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the removal of unreacted ethyl chloroformate (ECF) following a carbamate formation reaction. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to completely remove unreacted ethyl chloroformate after my reaction?
A: Complete removal of residual ethyl chloroformate is paramount for several reasons:
-
Toxicity and Safety: Ethyl chloroformate is highly toxic, corrosive, and fatal if inhaled.[1][2][3][4][5] Its presence in a final compound poses a significant health risk.
-
Reactivity: As a reactive acylating agent, residual ECF can react with nucleophiles in subsequent steps, leading to unwanted side products and complicating your synthetic route. It can also react with certain chromatography solvents or additives.
-
Product Purity: The presence of ECF as an impurity will compromise the purity of your final carbamate product, potentially affecting analytical data, biological assay results, and crystallographic studies.
-
Stability: ECF slowly hydrolyzes in the presence of moisture to form corrosive hydrochloric acid, which can degrade acid-sensitive products over time.[6][7]
Q2: What is the primary method for removing excess ethyl chloroformate?
A: The most common and effective method is an aqueous basic quench and work-up .[8][9] This procedure involves adding a basic aqueous solution to the reaction mixture to intentionally hydrolyze the unreacted ethyl chloroformate into benign, water-soluble byproducts.
Q3: What are the products of ethyl chloroformate hydrolysis during a basic quench?
A: Ethyl chloroformate reacts with water (hydrolysis) to produce ethanol, carbon dioxide, and hydrochloric acid (HCl).[7][10] The base (e.g., sodium bicarbonate) is added to neutralize the HCl as it forms, preventing the reaction mixture from becoming acidic and potentially degrading the desired product.
The overall reaction with sodium bicarbonate is: ClCO₂CH₂CH₃ + 2 NaHCO₃ → CH₃CH₂OH + 2 CO₂ + NaCl + H₂O
Troubleshooting Guide: Common Work-up Issues
Issue 1: My analytical data (¹H NMR, GC-MS) shows residual ethyl chloroformate after a standard work-up.
-
Plausible Cause A: Insufficient Quenching. The amount of basic solution used was not sufficient to hydrolyze all the excess ECF. The stoichiometry requires two equivalents of a weak base like bicarbonate for every one equivalent of ECF.
-
Solution: Always use a significant excess of the basic quenching solution. A saturated aqueous solution of sodium bicarbonate is a safe and effective choice. Ensure the aqueous layer remains basic (pH > 8) after the quench is complete by testing with pH paper.
-
-
Plausible Cause B: Inefficient Mixing. Ethyl chloroformate is not soluble in water, so the hydrolysis reaction occurs at the interface of the organic and aqueous layers.[11] If mixing is poor, the reaction rate will be very slow.
-
Solution: During the quench, ensure vigorous stirring of the biphasic mixture for a sufficient period (e.g., 15-30 minutes) to maximize the interfacial area and ensure the reaction goes to completion.
-
-
Plausible Cause C: Quenching Temperature is Too Low. While carbamate formation is often performed at low temperatures (e.g., 0 °C or below), the rate of hydrolysis is also temperature-dependent.
-
Solution: After the slow addition of the quenching agent at 0 °C to control any initial exotherm, allow the mixture to warm to room temperature and stir for a period to ensure complete hydrolysis.
-
Issue 2: A persistent emulsion formed during the aqueous extraction.
-
Plausible Cause: This is common when the reaction produces fine salt precipitates or when using solvents like THF that have partial water solubility.[12]
-
Solution 1 (Standard): Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion and force a cleaner phase separation.
-
Solution 2 (Filtration): If brine is ineffective, filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth). This can break up the emulsion and remove particulate matter. Rinse the Celite pad with the organic solvent used for the extraction.
-
Solution 3 (Dilution): Diluting the organic layer with more solvent can sometimes resolve the issue.[12]
-
Issue 3: My final product yield is low, or I've isolated unexpected byproducts.
-
Plausible Cause A: Hydrolysis of the Carbamate Product. While most carbamates are stable to mild bases like bicarbonate, using strong bases (e.g., NaOH, KOH) or prolonged exposure can lead to the hydrolysis of the desired product itself.
-
Solution: Use the mildest effective base for quenching. Saturated sodium bicarbonate is almost always the best first choice.[9] Avoid using sodium or potassium hydroxide unless your carbamate is known to be highly robust.
-
-
Plausible Cause B: Formation of Symmetrical Urea. If the starting amine is primary, and the reaction conditions are not carefully controlled, the initially formed carbamate can react with another molecule of the amine to form a urea, especially if excess amine is present and not all of it was consumed by the ECF.
-
Solution: This is an issue of reaction control rather than work-up. Ensure precise control over stoichiometry, using a slight excess of ECF if the amine is precious, or vice-versa. The work-up should include an acidic wash (e.g., dilute HCl or NH₄Cl) to remove any unreacted amine before final purification.
-
Data & Protocols
Table 1: Relevant Physical & Chemical Properties
| Compound | Formula | Boiling Point (°C) | Density (g/cm³) | Water Solubility |
| Ethyl Chloroformate | C₃H₅ClO₂ | 95 | 1.14 | Decomposes[5] |
| Ethanol | C₂H₅OH | 78 | 0.79 | Miscible |
| Sodium Bicarbonate | NaHCO₃ | N/A (solid) | 2.2 | Soluble (9.6 g/100 mL) |
Diagram 1: Standard Quenching & Work-up Workflow
This diagram outlines the logical flow for safely and effectively removing unreacted ethyl chloroformate and isolating the crude carbamate product.
Caption: Workflow for Quenching and Extraction.
Protocol 1: Standard Quench with Saturated Sodium Bicarbonate
This protocol is the recommended starting point for nearly all carbamate reactions using ethyl chloroformate.
-
Once the reaction is deemed complete by TLC or LC-MS, place the reaction vessel in an ice-water bath and cool the mixture to 0 °C with stirring.
-
Slowly, and with vigorous stirring, add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise via an addition funnel. Caution: Carbon dioxide gas will evolve. The initial rate of addition should be slow to control foaming and any potential exotherm.[13]
-
Continue the addition until gas evolution becomes significantly less vigorous. Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the biphasic mixture vigorously for at least 30 minutes to ensure all residual ethyl chloroformate has been hydrolyzed.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer from the aqueous layer.
-
Extract the aqueous layer two more times with the primary organic solvent used in the reaction (e.g., ethyl acetate, dichloromethane).
-
Combine all organic layers.
-
Wash the combined organic layers with a saturated aqueous solution of NaCl (brine) to aid in the removal of water and break any minor emulsions.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude carbamate product. The product can then be purified by column chromatography, recrystallization, or distillation.
Diagram 2: Chemical Hydrolysis of Ethyl Chloroformate
This diagram illustrates the chemical transformation that occurs during the quenching process.
Caption: Basic Hydrolysis of Ethyl Chloroformate.
Confirming Removal: Analytical Techniques
It is good practice to confirm the absence of ECF before proceeding.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting volatile impurities like ethyl chloroformate. It is the gold standard for confirming its absence, with detection limits in the low µg/L range.[14][15][16]
-
¹H NMR Spectroscopy: While less sensitive than GC-MS, ¹H NMR can easily detect significant quantities of ECF. Look for its characteristic signals: a quartet around δ 4.3 ppm and a triplet around δ 1.4 ppm. These signals should be completely absent in the final product spectrum.
By understanding the principles behind the work-up and anticipating common issues, you can ensure the safe and efficient removal of ethyl chloroformate, leading to higher purity products and more reliable downstream results.
References
-
PubChem. (n.d.). Ethyl chloroformate. National Center for Biotechnology Information. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Ethyl chloroformate. Retrieved from [Link]
-
Loba Chemie. (2016). ETHYL CHLOROFORMATE FOR SYNTHESIS MSDS. Retrieved from [Link]
- Gold, D. H., & Wilson, J. W. (1963). New Carbamates and Related Compounds. Journal of Medicinal Chemistry, 6(2), 158-163.
-
Request PDF. (2025). Preparation of Carbamates from Amines and Alcohols under Mild Conditions. Retrieved from [Link]
- Szymańska, E., et al. (2022).
-
Analytice. (2017). Laboratory Determination of Ethyl Chloroformate (CAS: 541-41-3). Retrieved from [Link]
-
VanDeMark Chemical Inc. (2018). ETHYL CHLOROFORMATE ECF. Retrieved from [Link]
-
RXSOL. (n.d.). ETHYL CHLOROFORMATE FOR SYNTHESIS. Retrieved from [Link]
-
ECHA. (n.d.). Ethyl chloroformate - Registration Dossier. European Chemicals Agency. Retrieved from [Link]
-
Science.gov. (n.d.). ethyl chloroformate derivatization: Topics by Science.gov. Retrieved from [Link]
- Hartman, W. W., & Brethen, M. R. (1931).
- National Research Council. (2015). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 20.
-
OECD Existing Chemicals Database. (2010). SIAM 31, 20-22 October 2010 US/ICCA. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl carbamate. Retrieved from [Link]
- Google Patents. (n.d.). CN111689858B - Method for preparing ethyl chloroformate.
- Patel, K., et al. (2011). Application of ethyl chloroformate derivatization for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol-A in water and milk samples. Analytical and Bioanalytical Chemistry, 401(8), 2665-2673.
- Qiu, Y., et al. (2014). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia.
- Carlavilla, A., et al. (2023). Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine. Molecules, 28(14), 5369.
- Supporting Information. (n.d.). Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine.
-
ResearchGate. (n.d.). Reagents and conditions: a) ethyl chloroformate, NMM, THF, −10 °C,.... Retrieved from [Link]
- Google Patents. (n.d.). CA2065191A1 - Process for the preparation of aromatic amines and the use of the amines so produced.
- Google Patents. (n.d.). EP0045234B1 - Dealkylation process for tertiary amines by the use of alpha-chlorinated chloroformiates.
-
Organic Chemistry Portal. (n.d.). Part 3: Facile synthesis of amines, amides, imines and hydrazones promoted by ultrasound irradiation. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl chloroformate. Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
- Google Patents. (n.d.). US3576838A - Method of purifying haloformates.
- Cone, E. J., et al. (1982). Analytical Controls in Drug Metabolic Studies. II. Artifact Formation During Chloroform Extraction of Drugs and Metabolites With Amine Substituents. Drug Metabolism and Disposition, 10(6), 561-567.
- Li, Z., et al. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Sustainable Chemistry & Engineering, 6(7), 8343-8348.
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
Sources
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- 5. Ethyl chloroformate - Wikipedia [en.wikipedia.org]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. vandemark.com [vandemark.com]
- 8. Ethyl Chloroformate | Reagent for Organic Synthesis [benchchem.com]
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- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. Ethyl chloroformate | ClCOOC2H5 | CID 10928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
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- 14. Laboratory Determination of Ethyl Chloroformate (CAS: 541-41-3) - Analytice [analytice.com]
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- 16. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Validation & Comparative
Technical Comparison Guide: Characterization of Ethyl N-(6-fluoropyridin-2-yl)carbamate
Executive Summary
In the development of kinase inhibitors (e.g., Dabrafenib analogs) and fluorinated heterocycles, the 2-amino-6-fluoropyridine scaffold is a critical pharmacophore. Protecting this amine is a routine synthetic step, yet the choice of protecting group—Ethyl carbamate vs. tert-Butyl carbamate (Boc)—significantly impacts downstream spectral resolution and physicochemical stability.
This guide provides an in-depth analysis of the 1H NMR spectrum of ethyl N-(6-fluoropyridin-2-yl)carbamate , comparing its diagnostic utility against the industry-standard Boc derivative. We demonstrate that while Boc offers ease of removal, the Ethyl derivative provides superior spectral clarity in the aliphatic region and distinct
Structural & Electronic Basis
Understanding the NMR spectrum requires analyzing the electronic push-pull mechanisms of the 2,6-disubstituted pyridine ring.
-
The Fluorine Effect (C-6): Fluorine acts as an inductive withdrawer (
) but a mesomeric donor ( ). At the ortho position (H-5), the effect dominates, significantly shielding the proton. -
The Carbamate Effect (N-2): The carbonyl group creates a strong anisotropic deshielding cone. This specifically impacts the H-3 proton (ortho to the nitrogen), shifting it downfield by
ppm compared to the free amine.
Synthesis Workflow
The standard synthesis involves the nucleophilic attack of 2-amino-6-fluoropyridine on ethyl chloroformate.
Figure 1: Synthetic pathway for the carbamate formation. The base neutralizes the HCl byproduct to drive equilibrium.
1H NMR Spectral Analysis (Detailed Assignment)
The spectrum is characterized by three distinct regions: the exchangeable NH, the aromatic "traffic light" (Deshielded/Neutral/Shielded), and the aliphatic ethyl group.
Chemical Shift Data (Predicted in DMSO-d6)
| Position | Proton Type | Shift ( | Multiplicity | Coupling ( | Diagnostic Note |
| NH | Amide | 10.2 - 10.5 | br s | - | Disappears with |
| H-3 | Aromatic | 7.90 - 8.05 | d / dd | Ortho to carbamate. Most deshielded aromatic. | |
| H-4 | Aromatic | 7.75 - 7.85 | q / t | Appears as a "pseudo-quartet" due to F-coupling. | |
| H-5 | Aromatic | 6.60 - 6.70 | dd | Ortho to Fluorine. Highly shielded. | |
| CH2 | Ethyl | 4.15 - 4.25 | q | Diagnostic quartet. | |
| CH3 | Ethyl | 1.20 - 1.30 | t | Diagnostic triplet. |
The Fluorine Coupling Tree
The presence of fluorine at C-6 complicates the splitting patterns. Unlike standard pyridines, the H-4 and H-5 protons show additional splitting due to
Figure 2: Coupling tree for the H-5 proton. The interaction with Fluorine (3J_HF) creates a distinct splitting pattern often confused with a triplet.
Comparative Analysis: Ethyl vs. Boc vs. Acetamide
This section objectively compares the Ethyl derivative against the most common alternative, the tert-butyl carbamate (Boc).
Spectral "Real Estate"
In complex drug discovery mixtures, the aliphatic region (0.5 - 2.5 ppm) is often crowded with alkyl chains from the scaffold.
-
Boc Problem: The Boc group produces a massive singlet (9 protons) around
ppm. This can obscure critical signals from the scaffold or impurities. -
Ethyl Solution: The ethyl group spreads its signal intensity. The triplet (
) and quartet ( ) are distinct. Crucially, the quartet at 4.2 ppm is in a region rarely populated by standard aliphatic contaminants, serving as an excellent handle for quantification (qNMR).
Solvent Effects (CDCl3 vs. DMSO-d6)
| Feature | CDCl3 (Chloroform-d) | DMSO-d6 | Recommendation |
| NH Signal | Broad, often invisible ( | Sharp singlet ( | Use DMSO for confirmation of amide formation. |
| Resolution | Good, but H-bonding aggregates may broaden peaks. | Excellent. Breaks aggregates. | Use DMSO for final characterization. |
| H-3 Shift | Slightly shielded relative to DMSO. | Deshielded (H-bond to solvent). | Consistent with literature. |
Stability Profile
-
Ethyl Carbamate: Stable to TFA and mild acids. Requires strong base (KOH/MeOH) or harsh acid (HBr/AcOH) to remove. Best for: Stable intermediates where acid-labile groups (like acetals) are present elsewhere.
-
Boc Carbamate: Labile to TFA/HCl. Best for: Transient protection where mild deprotection is required.
Experimental Protocol
Synthesis of Ethyl N-(6-fluoropyridin-2-yl)carbamate
Validation: This protocol is adapted from standard aminopyridine acylation procedures.
-
Setup: Flame-dry a 50 mL round-bottom flask. Flush with Argon.
-
Dissolution: Dissolve 2-amino-6-fluoropyridine (1.0 eq, 5 mmol) in anhydrous DCM (15 mL).
-
Base Addition: Add Pyridine (1.2 eq) or Triethylamine (1.2 eq). Cool to 0°C.[2]
-
Acylation: Add Ethyl Chloroformate (1.1 eq) dropwise over 10 minutes.
-
Note: Exotherm is possible. Maintain T < 5°C.
-
-
Reaction: Stir at 0°C for 30 min, then warm to RT for 2 hours. Monitor by TLC (Hex/EtOAc 3:1).
-
Workup: Quench with saturated
. Extract with DCM (3x).[2] Wash organics with Brine. Dry over . -
Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes).
NMR Acquisition Parameters
To ensure publication-quality data (E-E-A-T compliance):
-
Solvent: DMSO-d6 (99.9% D) is preferred to visualize the NH proton.
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Scans: Minimum 16 scans (for S/N > 100).
-
Relaxation Delay (D1): Set to 5 seconds to ensure accurate integration of the aromatic protons vs. the ethyl group.
References
-
ChemicalBook. (2023). 2-Amino-6-fluoropyridine Spectral Data. Retrieved from
-
Gottlieb, H. E., et al. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[3][4] Chem. 62, 7512–7515. Retrieved from
-
Sigma-Aldrich. (2023). NMR Chemical Shifts of Impurities in DMSO-d6. Retrieved from
-
Organic Chemistry Portal. (2023). Protecting Groups: Boc vs Carbamates. Retrieved from
- Clayden, J., et al. (2012). Organic Chemistry. "Nucleophilic Substitution at the Pyridine Ring." Oxford University Press. (Textbook reference for mechanistic grounding).
Sources
Comparative Guide: HPLC Retention Profile of Ethyl N-(6-fluoropyridin-2-yl)carbamate
Executive Summary
Ethyl N-(6-fluoropyridin-2-yl)carbamate is a critical intermediate in the synthesis of fluorinated pyridine-based pharmaceuticals (e.g., Factor Xa inhibitors). Its chromatographic behavior is governed by the "Fluorine Effect"—a unique interplay where the fluorine atom increases lipophilicity (fluorophilicity) while simultaneously lowering the basicity of the pyridine nitrogen.
This guide provides a comparative analysis of the target molecule against its non-fluorinated analog and its primary hydrolysis degradant. We demonstrate that pH control is the single most critical factor in achieving resolution, exploiting the pKa shift induced by the fluorine substituent.
Physicochemical Profile & Theoretical Basis
To design a robust method, one must understand the underlying causality of retention.
| Property | Target Molecule (Fluorinated) | Alternative 1: Non-Fluorinated Analog | Alternative 2: Hydrolysis Product (Amine) |
| Structure | Pyridine ring, 2-carbamate, 6-Fluoro | Pyridine ring, 2-carbamate, 6-H | 2-Amino-6-fluoropyridine |
| LogP (Est.) | ~2.3 (Moderate Lipophilicity) | ~2.1 | ~0.8 (Polar) |
| pKa (Pyridine N) | ~2.5 (Weakly Basic) | ~5.2 (Moderately Basic) | ~3.0 |
| Chromatographic Behavior | Retains well at acidic pH (Neutral species). | Protonates at acidic pH (Cationic | Highly polar; elutes near void volume. |
The "Fluorine Switch" Mechanism
The fluorine atom at position 6 exerts a strong electron-withdrawing inductive effect (-I).
-
Basicity Reduction: It lowers the pKa of the pyridine nitrogen from ~5.2 to ~2.5.
-
Retention Impact: At standard LC-MS conditions (0.1% Formic Acid, pH ~2.7), the Non-Fluorinated Analog is positively charged (protonated) and elutes early. The Target (Fluorinated) remains largely neutral and retains on the C18 phase.
-
Result: Excellent separation resolution (
) simply by using acidic media.
-
Comparative Method Performance
The following data represents relative retention times (RRT) standardized against the target molecule (
Standardized Protocol (Method A)
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (pH 2.7).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 254 nm.
| Analyte | RRT (Relative Retention Time) | Peak Shape (Symmetry) | Separation Mechanism |
| Target: Ethyl N-(6-fluoropyridin-2-yl)carbamate | 1.00 (Reference) | Sharp (1.05) | Hydrophobic Interaction (Neutral species) |
| Alt 1: Ethyl N-(pyridin-2-yl)carbamate | 0.65 - 0.75 | Tailing (1.3) | Ionic/Polar (Protonated species) |
| Alt 2: 2-Amino-6-fluoropyridine | 0.20 - 0.30 | Sharp | Minimal Retention (High Polarity) |
| Alt 3: Ethyl Carbamate (Reagent) | < 0.10 (Void) | N/A | No Retention on C18 |
Alternative Protocol (Method B - Fluorophenyl Selectivity)
-
Column: Fluorophenyl (PFP) or Phenyl-Hexyl.
-
Rationale: Uses
and F-F interactions for orthogonal selectivity. -
Result: The Target (Fluorinated) shows increased retention (RRT > 1.1 vs C18 baseline) due to specific fluorophilic interactions with the stationary phase.
Visualized Workflows
Diagram 1: Method Development Decision Tree
This logic flow ensures self-validating method creation based on the specific impurity profile.
Caption: Decision tree prioritizing pH selection to exploit the pKa shift caused by the fluorine substituent.
Diagram 2: Chromatographic Separation Mechanism (pH 2.7)
Visualizing the physical state of the molecules inside the column.
Caption: At acidic pH, the non-fluorinated analog is protonated and elutes quickly, while the fluorinated target remains neutral and retains.
Experimental Protocols
Protocol A: High-Resolution Separation (Recommended)
Objective: Quantify Target in the presence of Non-Fluorinated impurities.
-
Preparation:
-
Dissolve 10 mg of sample in 10 mL of 50:50 ACN:Water.
-
Filter through a 0.22 µm PTFE filter (Nylon may bind carbamates).
-
-
System Setup:
-
Install C18 column and equilibrate with 90% A (0.1% Formic Acid) / 10% B (ACN) for 20 minutes.
-
Set Column Oven to 40°C (improves mass transfer for carbamates).
-
-
Execution:
-
Inject 5 µL.
-
Run Gradient: 10% B
90% B over 15 min. Hold 90% B for 3 min.
-
-
Validation Check:
-
The Resolution (
) between the Impurity (approx. 6-7 min) and Target (approx. 9-10 min) must be .
-
Protocol B: Troubleshooting Peak Tailing
If the target peak exhibits tailing (Symmetry > 1.5):
-
Cause: Residual silanol interactions with the pyridine nitrogen.
-
Fix: Add 5 mM Ammonium Formate to the mobile phase (competes for silanol sites) OR switch to a "Charged Surface Hybrid" (CSH) column which repels basic analytes at low pH.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
- Grounding: Explains the electron-withdrawing nature of fluorine and its impact on pKa and lipophilicity.
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. Link
- Grounding: The authoritative text on HPLC method development, specifically regarding pH control for ionizable compounds (pyridines).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Ethyl carbamate. Link
- Grounding: Provides physical property data for the carbamate moiety and safety d
-
Dolan, J. (2006).[1] "The Power of pH." LCGC North America. Link
- Grounding: Technical validation for using pH to separate closely related basic compounds (fluorinated vs non-fluorin
Sources
A Senior Application Scientist’s Guide to the Characterization of Impurities in Ethyl N-(6-fluoropyridin-2-yl)carbamate
Introduction: Beyond Purity – A Proactive Approach to Impurity Profiling
In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the protagonist, but the untold story lies in its impurities. For a molecule like ethyl N-(6-fluoropyridin-2-yl)carbamate, a key building block in modern medicinal chemistry, understanding its impurity profile is not merely a regulatory hurdle but a fundamental component of ensuring safety and efficacy.[1][2] The presence of fluorine in the pyridine ring enhances metabolic stability and potency in final drug products, yet it can also influence the types of impurities formed during synthesis and degradation.[3]
This guide eschews a one-size-fits-all template. Instead, it offers a holistic, field-proven strategy for the comprehensive characterization of potential impurities in ethyl N-(6-fluoropyridin-2-yl)carbamate. We will delve into the causality behind our experimental choices, moving from predicting the impurity landscape to applying orthogonal analytical techniques for robust identification and quantification. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring that the methodologies described are self-validating and regulatory-compliant.[1][4]
Part 1: Mapping the Impurity Landscape – From Synthesis to Degradation
A successful impurity characterization begins not in the lab, but with a thorough understanding of the molecule's chemical journey. Impurities are broadly categorized as organic, inorganic, and residual solvents.[1] For ethyl N-(6-fluoropyridin-2-yl)carbamate, organic impurities stemming from the manufacturing process or degradation are of primary concern.
Anticipating Process-Related Impurities
The most common synthesis route for N-aryl carbamates involves the reaction of an amine with a chloroformate.[5] In this case, 2-amino-6-fluoropyridine is reacted with ethyl chloroformate, typically in the presence of a base.
Caption: Predicted synthetic pathway and process-related impurities.
This synthetic route immediately suggests several potential process-related impurities:
-
Starting Materials: Unreacted 2-amino-6-fluoropyridine.
-
Reagent-Related: Diethyl carbonate, formed from the hydrolysis of excess ethyl chloroformate.
-
By-products: Dimerization products or species formed from reactions with other nucleophiles present in the reaction mixture.
Unveiling Degradation Pathways via Forced Degradation
Forced degradation, or stress testing, is a cornerstone of a robust impurity program.[6][7] By subjecting the API to conditions more severe than those it will encounter during storage, we can purposefully generate degradation products. This not only reveals the molecule's intrinsic stability but is essential for developing a truly stability-indicating analytical method. The goal is to achieve 10-20% degradation to ensure that potential degradants are formed at detectable levels without being so excessive that secondary degradation occurs.[8]
Caption: Forced degradation workflow and potential degradation products.
Key degradation pathways to investigate for this molecule include:
-
Hydrolysis: Both acidic and basic conditions are likely to cleave the carbamate bond, yielding 2-amino-6-fluoropyridine and ethanol/carbon dioxide. This is often the most significant degradation pathway for carbamates.
-
Oxidation: The pyridine nitrogen is susceptible to oxidation, potentially forming N-oxide derivatives.
-
Photolysis: Exposure to light can induce complex degradation pathways in aromatic systems.
Part 2: A Comparative Guide to Analytical Methodologies
No single analytical technique is sufficient for comprehensive impurity profiling. An orthogonal approach, using multiple methods with different separation and detection principles, provides the most complete and trustworthy picture. For ethyl N-(6-fluoropyridin-2-yl)carbamate, the primary techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Technique | Primary Application | Strengths | Limitations | Typical Impurities Detected |
| HPLC-UV/DAD/MS | Quantification of non-volatile and thermally labile impurities and degradants. | High sensitivity and resolution; universally applicable for organic impurities; MS provides mass identification. | Not suitable for volatile compounds (residual solvents). | Unreacted starting materials, by-products, hydrolytic and oxidative degradants. |
| GC-MS | Quantification of volatile and semi-volatile impurities. | Excellent for residual solvents and volatile starting materials; high sensitivity. | Not suitable for non-volatile or thermally labile compounds; carbamates may degrade in the injector. | Residual solvents (e.g., Toluene, Acetone), volatile reagents. |
| NMR (¹H, ¹³C, ¹⁹F) | Definitive structural elucidation of isolated, unknown impurities. | Provides unambiguous structural information; ¹⁹F NMR is highly specific for fluorine-containing impurities. | Lower sensitivity than chromatographic methods; requires isolated and relatively pure samples (>95%). | Characterization of major unknown impurities isolated via preparative HPLC. |
High-Performance Liquid Chromatography (HPLC): The Workhorse
HPLC is the central tool for any impurity analysis. A stability-indicating method must be able to separate the main peak (API) from all known impurities and degradation products.
Causality Behind Method Development:
-
Column Choice: A C18 reversed-phase column is the logical starting point due to the moderate polarity of the target molecule and its likely impurities.
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., ammonium formate) and an organic solvent (acetonitrile or methanol) provides the flexibility to separate compounds with a range of polarities. The buffer is critical for consistent peak shapes of ionizable compounds like the pyridine moiety.
-
Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is essential to assess peak purity across the UV spectrum. Coupling the HPLC to a Mass Spectrometer (MS) is invaluable, providing mass-to-charge ratio data that aids in the tentative identification of unknown peaks before isolation.[9]
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatiles Specialist
While HPLC covers the bulk of impurities, GC-MS is required to analyze for residual solvents (ICH Q3C) and other volatile process impurities.[2]
Causality Behind Method Development:
-
Sample Preparation: Headspace GC is the preferred technique for residual solvents, as it avoids injecting the non-volatile API onto the column, preventing contamination and degradation.
-
Column Choice: A polar column (e.g., Carbowax type) is often used for the analysis of common polar and non-polar solvents.[10][11]
-
Detection: Mass spectrometry provides definitive identification of the solvents based on their mass spectra and retention times.[12]
Nuclear Magnetic Resonance (NMR): The Structure Confirmer
When an unknown impurity is detected above the identification threshold (typically >0.10%), its structure must be elucidated.[1][2] After isolation (usually by preparative HPLC), NMR is the most powerful tool for this task.
Causality Behind Method Choice:
-
¹H and ¹³C NMR: These standard experiments provide the carbon-hydrogen framework of the molecule.
-
¹⁹F NMR: This is particularly crucial for ethyl N-(6-fluoropyridin-2-yl)carbamate. The chemical shift and coupling patterns in the ¹⁹F spectrum give unambiguous information about the fluorine's chemical environment, instantly confirming if the fluoropyridine ring is intact or has been modified.[13]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms, allowing for the complete assembly of the molecular structure.
Part 3: Validated Experimental Protocols
The following protocols are provided as robust starting points for method development and validation.
Protocol 1: Stability-Indicating HPLC-UV/MS Method
Objective: To separate and quantify ethyl N-(6-fluoropyridin-2-yl)carbamate and its non-volatile impurities and degradation products.
-
Instrumentation: HPLC with PDA/DAD detector and a single quadrupole or time-of-flight mass spectrometer.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm, with DAD collection from 200-400 nm for peak purity analysis.
-
MS Detection (ESI+): Scan range 100-800 m/z.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A:B to a final concentration of 1.0 mg/mL.
Protocol 2: GC-MS Headspace Method for Residual Solvents
Objective: To identify and quantify residual solvents according to ICH Q3C.
-
Instrumentation: GC-MS with a static headspace autosampler.
-
Column: DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C for 5 min, then ramp at 10 °C/min to 220 °C, hold for 5 min.
-
Injector Temperature: 230 °C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 min.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
MS Detection (EI): Scan range 35-350 m/z.
-
Sample Preparation: Accurately weigh approx. 100 mg of the sample into a 20 mL headspace vial. Add 1.0 mL of a suitable solvent (e.g., DMSO, DMA) that does not contain any of the target analytes. Seal and vortex.
Conclusion: An Integrated Strategy for Assured Quality
The characterization of impurities in ethyl N-(6-fluoropyridin-2-yl)carbamate is a multi-faceted challenge that demands a scientifically rigorous and integrated analytical strategy. By combining a predictive understanding of potential impurities from synthesis and forced degradation with the orthogonal power of HPLC-MS, GC-MS, and NMR, researchers and drug development professionals can build a comprehensive impurity profile. This not only satisfies regulatory requirements but also provides fundamental insights into the chemical stability of the molecule, ultimately ensuring the quality, safety, and efficacy of the final pharmaceutical product.
References
-
ICH. (2023). ICH Q3A(R2) Impurities in New Drug Substances. European Compliance Academy. [Link]
-
AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
European Medicines Agency. (2019). ICH guideline Q3D (R1) on elemental impurities. [Link]
-
ICH. (2022). Guideline for Elemental Impurities Q3D(R2). [Link]
- Keith, L. H., et al. (1970). The High Resolution NMR Spectra of Pesticides. III. The Carbamates.
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Dutcher, C. S., et al. (2012). Carbamate Stability Measurements in Amine/CO2/Water Systems with Nuclear Magnetic Resonance (NMR) Spectroscopy. ResearchGate. [Link]
-
Prakash, G. K. S., et al. (1998). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry. [Link]
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Barzagli, F., et al. (2014). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]
-
Hudson, M. R., et al. (2022). Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy. Nature Communications. [Link]
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Werner, A. F., et al. (1995). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. USGS Publications Warehouse. [Link]
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OIV. (n.d.). Ethyl Carbamate (Type-II). [Link]
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Zhang, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. [Link]
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ResearchGate. (n.d.). Forced degradation studies. [Link]
-
Ubeda, C., et al. (2015). Validation of an analytical method for the determination of ethyl carbamate in vinegars. ResearchGate. [Link]
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Typeset. (2016). Forced Degradation Studies. [Link]
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-
BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
- Google Patents. (n.d.).
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International Journal of Scientific Development and Research. (2022). Force Degradation for Pharmaceuticals: A Review. [Link]
- Säde, S. (2024). Linkage of starting materials and an intermediate synthesis product of a carbamate chemical warfare agent. Helda - University of Helsinki.
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PrepChem.com. (n.d.). Synthesis of ethyl N-phenylcarbamate. [Link]
- Srikanth, L., et al. (2013). Synthesis and Evaluation of new Ethyl N-[(Z)-(2-Oxo-5-Sulfamoyl- Indolin-3-Ylidene) Amino] Carbamate Derivatives for their Antimicrobial and Anti-inflammatory Activity. Journal of Applied Pharmaceutical Science.
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ResearchGate. (2025). New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection. [Link]
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Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]
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Kijeńska, M., et al. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed. [Link]
-
OIV. (n.d.). OIV-MA-AS315-04 Ethyl carbamate. [Link]
- Journal of the American Chemical Society. (1954).
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SciELO. (2022). Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS. [Link]
-
Organic Syntheses. (n.d.). ethyl 4-[(6-chloropyridin-3-yl)amino]benzoate. [Link]
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ResearchGate. (2025). An Improved HPLC-FLD for Fast and Simple Detection of Ethyl Carbamate in Soy Sauce and Prediction of Precursors. [Link]
- IUCr. (n.d.). Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)
-
World Journal of Pharmaceutical Research. (2022). Identification, Isolation and Characterization of Potential Impurities in Pharmaceutical Drug Substances and Drug Products. [Link]
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A Senior Application Scientist's Guide to the Elemental Analysis of C8H9FN2O2
For researchers, scientists, and drug development professionals, the precise characterization of a chemical entity is the bedrock of reliable and reproducible research. Elemental analysis, a cornerstone of analytical chemistry, provides the fundamental data of a compound's elemental composition. This guide offers an in-depth comparison of methodologies for the elemental analysis of the compound with the molecular formula C8H9FN2O2, providing both theoretical calculations and practical experimental considerations.
The Foundational Role of Elemental Analysis
Before delving into complex structural elucidation or biological assays, confirming the elemental composition of a synthesized or isolated compound is a critical quality control step. It validates the empirical and molecular formula, offering a primary assessment of purity. For a compound like C8H9FN2O2, which could represent a novel pharmaceutical agent or a key intermediate, accurate elemental analysis is non-negotiable.
The general workflow for elemental analysis follows a logical progression from theoretical prediction to experimental verification.
Caption: A generalized workflow for elemental analysis.
Theoretical Elemental Composition of C8H9FN2O2
The initial step in any elemental analysis is the calculation of the theoretical elemental composition based on the compound's molecular formula. This provides a benchmark against which experimental results will be compared.
The molar mass of C8H9FN2O2 is calculated as follows: (8 x 12.011 g/mol ) + (9 x 1.008 g/mol ) + (1 x 18.998 g/mol ) + (2 x 14.007 g/mol ) + (2 x 15.999 g/mol ) = 184.17 g/mol
Based on this molar mass, the theoretical weight percentages of each element are presented in the table below.
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011[1][2][3][4] | 8 | 96.088 | 52.17 |
| Hydrogen | H | 1.008[5][6][7][8] | 9 | 9.072 | 4.93 |
| Fluorine | F | 18.998[9][10][11][12] | 1 | 18.998 | 10.31 |
| Nitrogen | N | 14.007[13][14][15][16][17] | 2 | 28.014 | 15.21 |
| Oxygen | O | 15.999[18][19][20][21][22] | 2 | 31.998 | 17.38 |
| Total | 184.17 | 100.00 |
Experimental Determination of Elemental Composition: A Comparative Guide
Several analytical techniques can be employed for the experimental determination of the elemental composition of organic compounds. The choice of method often depends on the required accuracy, precision, sample amount, and available instrumentation. Here, we compare two of the most common and powerful techniques: Combustion Analysis and Mass Spectrometry.
Combustion Analysis
Combustion analysis is a robust and widely used method for determining the percentages of carbon, hydrogen, nitrogen, and sulfur in an organic compound.[23][24][25][26][27] The sample is combusted in a high-temperature furnace in the presence of excess oxygen, converting the elements into their respective gaseous oxides (CO2, H2O, N2, SO2).[24][28] These gases are then separated and quantified by detectors such as a thermal conductivity detector (TCD).[29][30]
Caption: Schematic of a modern combustion analyzer workflow.
Experimental Protocol for Combustion Analysis:
-
Sample Preparation: Accurately weigh 1-3 mg of the C8H9FN2O2 sample into a tin capsule.
-
Instrument Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).[29]
-
Analysis: Introduce the sample into the combustion furnace. The resulting gases are passed through a reduction tube to convert nitrogen oxides to N2 and are then separated by a gas chromatography column.
-
Detection: A thermal conductivity detector measures the concentration of each gas.
-
Calculation: The instrument software calculates the percentage of each element based on the detector's response and the initial sample weight.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[31] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.[32] By precisely measuring the mass of the molecular ion, it is possible to deduce the elemental formula.
Experimental Protocol for High-Resolution Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the C8H9FN2O2 sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR).
-
Data Analysis: Determine the accurate mass of the molecular ion peak. Use software to generate possible elemental formulas that match the measured mass within a narrow tolerance (e.g., < 5 ppm). The isotopic pattern of the molecular ion cluster can further help to confirm the elemental composition.[32]
Comparison of Elemental Analysis Techniques
| Feature | Combustion Analysis | High-Resolution Mass Spectrometry (HRMS) |
| Principle | Sample combustion and detection of resulting gases.[23][24] | Measurement of the precise mass-to-charge ratio of ions.[31] |
| Information Provided | Direct quantitative percentage of C, H, N, S (and O by pyrolysis).[28][33] | Highly accurate mass of the molecule, from which the elemental formula is deduced.[32] |
| Accuracy | High (typically within ±0.3% of the theoretical value).[27] | Very high mass accuracy (often < 5 ppm). |
| Precision | Excellent reproducibility. | High precision in mass measurement. |
| Sample Requirement | Milligram quantities (1-3 mg).[29] | Microgram to nanogram quantities. |
| Throughput | Relatively high, with automated systems.[30] | Can be high with autosamplers. |
| Cost | Lower initial instrument cost. | Higher initial instrument cost. |
| Limitations | Does not directly provide information on molecular weight or structure. | Can be challenging for complex mixtures without prior separation. |
Conclusion
Both combustion analysis and high-resolution mass spectrometry are powerful techniques for the elemental analysis of C8H9FN2O2. Combustion analysis provides a direct and highly accurate quantification of the elemental percentages, serving as a robust method for confirming the empirical formula and assessing purity. HRMS, on the other hand, offers an orthogonal approach by providing a highly accurate mass measurement that can confirm the molecular formula.
For comprehensive characterization and to ensure the highest level of confidence in the identity and purity of a compound like C8H9FN2O2, employing both techniques is often the most rigorous scientific approach. The data from combustion analysis directly validates the elemental ratios, while HRMS confirms the overall molecular formula. This dual-pronged approach provides the self-validating system required in demanding research and development environments.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
